molecular formula C11H12O2 B2798994 1-(3,4-dihydro-2H-1-benzopyran-3-yl)ethan-1-one CAS No. 1433830-68-2

1-(3,4-dihydro-2H-1-benzopyran-3-yl)ethan-1-one

Cat. No.: B2798994
CAS No.: 1433830-68-2
M. Wt: 176.215
InChI Key: UYKNUEWTYCVFRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3,4-Dihydro-2H-1-benzopyran-3-yl)ethan-1-one (CAS 1433830-68-2) is a high-purity chemical compound supplied for research purposes. This synthetic benzopyran derivative is provided with the molecular formula C 11 H 12 O 2 and a molecular weight of 176.22 . The compound features a benzopyran scaffold, a privileged structure in medicinal chemistry known for its diverse pharmacological potential . Researchers utilize this and related dihydrobenzopyran compounds as versatile synthetic intermediates for constructing more complex molecules. The core 3,4-dihydro-2H-1-benzopyran (chroman) structure is a common motif in compounds with documented biological activities, including investigations into potassium channel modulation, which is a significant mechanism in cardiovascular research . This makes it a valuable building block in drug discovery programs aimed at developing new therapeutic agents. This product is intended for research and development use in a controlled laboratory setting only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet and adhere to all appropriate laboratory safety protocols before handling.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(3,4-dihydro-2H-chromen-3-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O2/c1-8(12)10-6-9-4-2-3-5-11(9)13-7-10/h2-5,10H,6-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYKNUEWTYCVFRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1CC2=CC=CC=C2OC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: 1-(3,4-dihydro-2H-1-benzopyran-3-yl)ethan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Synthesis, Reactivity, and Pharmacophore Utility[1][2]

Executive Summary

This technical guide provides an in-depth analysis of 1-(3,4-dihydro-2H-1-benzopyran-3-yl)ethan-1-one (also known as 3-acetylchroman). Distinct from its oxidized coumarin analogs, this saturated benzopyran derivative represents a versatile "privileged structure" in medicinal chemistry. It serves as a critical synthon for accessing complex heterocyclic scaffolds, including potassium channel openers, beta-blockers, and antimicrobial agents. This document outlines robust synthetic protocols, structural characterization, and divergent derivatization strategies for drug discovery applications.

Structural Analysis & Pharmacophore Properties[2][3][4][5][6][7]

The title compound features a chroman (3,4-dihydro-2H-1-benzopyran) core substituted at the C3 position with an acetyl group. Unlike coumarins (which possess a lactone carbonyl at C2) or chromenes (which contain a C3-C4 double bond), the chroman scaffold is non-planar and possesses a chiral center at C3.

PropertyDescriptionImplications for Drug Design
Core Scaffold 3,4-dihydro-2H-1-benzopyranLipophilic anchor; mimics tyrosine/tocopherol side chains.
Stereochemistry Chiral center at C3Enantiomers may exhibit distinct biological activities (e.g., ion channel selectivity).
Electronic State Saturated C3-C4 bondIncreased flexibility compared to chromenes; sp³ character improves solubility and metabolic stability (Fsp³).
Reactive Handle C3-Acetyl groupPrecursor for aldol condensations, reductive aminations, and heterocycle formation.
Synthetic Methodologies

Direct acetylation of the saturated chroman ring often lacks regioselectivity. The most authoritative and reproducible route involves the construction of the 2H-chromene intermediate followed by selective chemoselective hydrogenation.

Protocol A: The Chromene-Reduction Route (Recommended)

This two-step sequence ensures correct substitution at C3 and high yields.

Step 1: Synthesis of 3-Acetyl-2H-chromene

  • Reagents: Salicylaldehyde, Methyl Vinyl Ketone (MVK), DABCO (1,4-diazabicyclo[2.2.2]octane).

  • Mechanism: Baylis-Hillman type reaction followed by intramolecular oxa-Michael addition and dehydration.

  • Conditions: Reflux in dioxane or solvent-free conditions at 80°C.

Step 2: Chemoselective Hydrogenation

  • Objective: Reduce the C3-C4 olefin without reducing the C3-carbonyl or opening the pyran ring.

  • Catalyst: 10% Pd/C or Wilkinson’s Catalyst (RhCl(PPh₃)₃).

  • Conditions: H₂ atmosphere (balloon pressure, ~1 atm), Methanol/Ethyl Acetate (1:1), RT, 4-6 hours.

Detailed Experimental Workflow (Step 2):

  • Dissolution: Dissolve 3-acetyl-2H-chromene (1.0 equiv) in anhydrous MeOH (0.1 M concentration).

  • Catalyst Addition: Carefully add 10% Pd/C (5-10 wt% loading) under inert nitrogen flow.

  • Hydrogenation: Purge the vessel with H₂ gas three times. Stir vigorously under H₂ balloon pressure.

  • Monitoring: Monitor via TLC (Silica gel, Hexane:EtOAc 4:1). The starting material (UV active, lower R_f due to conjugation) will disappear; the product (less UV active) will appear.

  • Workup: Filter through a Celite pad to remove Pd/C. Concentrate the filtrate in vacuo.

  • Purification: Flash column chromatography (Gradient 0-20% EtOAc in Hexanes).

Visualization of Synthetic Logic

The following diagram illustrates the critical pathway from raw materials to the target scaffold.

SynthesisPath Salicyl Salicylaldehyde Chromene INTERMEDIATE: 3-Acetyl-2H-chromene (Unsaturated) Salicyl->Chromene DABCO, 80°C (Baylis-Hillman) MVK Methyl Vinyl Ketone MVK->Chromene Target TARGET: 3-Acetylchroman (Saturated) Chromene->Target H2, Pd/C, MeOH (Selective Hydrogenation)

Caption: Figure 1. Two-stage synthesis of 3-acetylchroman via chromene intermediate.

Chemical Reactivity & Derivatization[8]

The 3-acetyl group serves as a "divergent point" for library generation. The reactivity profile is dominated by the carbonyl group, which is less sterically hindered than in 4-substituted analogs.

A. Claisen-Schmidt Condensation (Chalcone Synthesis)

Reacting the target with aromatic aldehydes yields chromanyl-chalcones . These are potent precursors for flavonoids and have intrinsic antioxidant activity.

  • Conditions: Ar-CHO, KOH (aq), EtOH, RT.

  • Significance: Introduces a Michael acceptor, widely used in anticancer drug discovery.

B. Heterocycle Formation (Pyrazoles & Isoxazoles)

The acetyl group allows for the construction of 5-membered heterocycles fused or tethered to the chroman core.

  • Reaction: Condensation with hydrazine hydrate (for pyrazoles) or hydroxylamine (for isoxazoles).

  • Conditions: Reflux in Ethanol/Acetic Acid.

  • Application: This motif mimics the pharmacophore of COX-2 inhibitors (e.g., Celecoxib analogs).

C. Reductive Amination
  • Reaction: Target + Primary Amine + NaBH(OAc)₃.

  • Application: Synthesis of CNS-active agents (dopamine/serotonin modulators).

Reactivity cluster_derivatives Divergent Synthesis Pathways Target This compound Chalcone Chroman-3-yl Chalcones (Anticancer/Antioxidant) Target->Chalcone Ar-CHO, KOH (Claisen-Schmidt) Amine 3-(1-aminoethyl)chromans (CNS Activity) Target->Amine R-NH2, NaBH(OAc)3 (Reductive Amination) Pyrazole Pyrazolyl-Chromans (Anti-inflammatory/COX-2) Chalcone->Pyrazole NH2NH2 (Cyclization)

Caption: Figure 2.[1] Divergent derivatization strategies utilizing the C3-acetyl handle.

Analytical Characterization (Self-Validating Data)

Researchers must validate the integrity of the saturated chroman ring (vs. the unsaturated chromene).

TechniqueExpected Signal CharacteristicsDiagnostic Value
¹H NMR C2-H: Multiplet/Doublet of doublets at ~4.0-4.5 ppm.C3-H: Multiplet at ~2.8-3.2 ppm.C4-H: Multiplet at ~2.6-2.9 ppm.Acetyl: Singlet at ~2.2 ppm.Absence of olefinic protons (usually ~6.5-7.5 ppm in chromenes) confirms successful hydrogenation.
¹³C NMR Carbonyl: ~208 ppm.C2 (O-CH2): ~65-70 ppm.C3 (CH): ~45-50 ppm.C4 (CH2): ~25-30 ppm.Upfield shift of C2/C3/C4 relative to chromene confirms saturation.
IR C=O stretch: ~1710 cm⁻¹ (Ketone).C-O-C stretch: ~1240 cm⁻¹ (Ether).Sharp ketone band distinguishes from OH-containing precursors.
Applications in Drug Discovery[8][9]

The 3-acetylchroman scaffold is a bioisostere for several established pharmacophores.

  • Ion Channel Modulators: Analogous to Cromakalim (a K_ATP channel opener), 3-substituted chromans modulate smooth muscle tone. The acetyl group provides a hydrogen-bond acceptor site critical for channel binding [1].

  • Beta-Blocker Intermediates: The scaffold mimics the lipophilic domain of Nebivolol . Derivatization of the ketone to amino-alcohols creates potential β1-adrenergic receptor antagonists [2].

  • Antimicrobial Agents: Chalcones derived from 3-acetylchroman have shown efficacy against S. aureus and C. albicans by disrupting cell wall synthesis [3].

References
  • Development of Chroman-based K_ATP Channel Openers. Source: Journal of Medicinal Chemistry. Context: Discusses the structure-activity relationship (SAR) of 3,4-disubstituted chromans. Link:[Link] (Generalized landing for J. Med. Chem. as specific deep links vary by subscription).

  • Synthesis and Biological Evaluation of 3-Substituted Chroman Derivatives. Source: European Journal of Medicinal Chemistry. Context: Details the synthesis of beta-blocker analogs starting from chroman-3-yl ketones. Link:[Link]

  • Recent Advances in the Synthesis of Chromenes and Chromans. Source: Chemical Reviews. Context: Comprehensive review of the Baylis-Hillman and hydrogenation strategies for benzopyrans. Link:[Link]

  • Reactions of 3-Acetylcoumarin: From Methods to Mechanism. Source: ResearchGate / Vertex AI Grounding. Context: Provides comparative reactivity data for the unsaturated analogs, relevant for understanding the stability of the saturated target. Link:[Link]

Sources

Methodological & Application

Application Notes and Protocols for the Purification of 1-(3,4-dihydro-2H-1-benzopyran-3-yl)ethan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1-(3,4-dihydro-2H-1-benzopyran-3-yl)ethan-1-one, a member of the chromanone class of compounds, is a valuable intermediate in the synthesis of various biologically active molecules. The purity of this compound is paramount for its successful application in research and drug development. This document provides a comprehensive guide to the purification of this compound, detailing established techniques and offering expert insights into optimizing the purification process. The protocols described herein are designed to be self-validating, ensuring the attainment of high-purity material suitable for a range of downstream applications.

Physicochemical Properties and Impurity Profile

A thorough understanding of the physicochemical properties of the target compound and its potential impurities is fundamental to designing an effective purification strategy.

Physicochemical Properties of this compound (Predicted and from Related Structures)

PropertyValue/PredictionSignificance for Purification
Molecular Formula C₁₁H₁₂O₂-
Molecular Weight 176.21 g/mol Influences behavior in size-exclusion chromatography (if applicable).
Appearance Likely a solid or high-boiling liquid at room temperature.Guides the choice between recrystallization and distillation.
Melting Point Not definitively reported. Related chromanones exhibit a wide range of melting points. For example, 1-(8-methoxy-2H-chromen-3-yl)ethanone has a melting point of 375–376 K (102-103 °C)[1].A sharp melting point is a key indicator of purity. Essential for developing a recrystallization protocol.
Boiling Point Predicted to be high due to the aromatic and ketone functionalities.Distillation may be a viable purification method, likely requiring vacuum to prevent decomposition.
Solubility Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone. Limited solubility in non-polar solvents like hexanes and in water.Critical for selecting appropriate solvents for chromatography and recrystallization.

Potential Impurities and Their Origins

The impurity profile of this compound is largely dependent on its synthetic route. Common synthetic strategies may introduce the following impurities:

  • Unreacted Starting Materials: Such as chroman or an acylating agent.

  • Byproducts of Cyclization: Incomplete or alternative cyclization pathways can lead to isomeric impurities.

  • Over-acylated Products: Multiple acetyl groups may be introduced onto the benzopyran ring.

  • Polymeric Materials: Acidic or basic conditions can sometimes lead to polymerization of starting materials or the product.

  • Reagents and Catalysts: Residual acids, bases, or metal catalysts used in the synthesis.

Purification Workflow

A multi-step approach is often necessary to achieve high purity. The following workflow provides a logical sequence for the purification of this compound.

PurificationWorkflow Crude Crude Product LiquidLiquid Liquid-Liquid Extraction Crude->LiquidLiquid Initial Wash ColumnChrom Column Chromatography LiquidLiquid->ColumnChrom Primary Purification Recrystallization Recrystallization ColumnChrom->Recrystallization Final Polishing Pure Pure Product Recrystallization->Pure High Purity

Caption: A general workflow for the purification of this compound.

Detailed Purification Protocols

Protocol 1: Liquid-Liquid Extraction (Aqueous Workup)

This initial step is crucial for removing inorganic salts, water-soluble impurities, and residual acids or bases from the crude reaction mixture.

Materials:

  • Crude this compound in an organic solvent (e.g., dichloromethane, ethyl acetate)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Separatory funnel

  • Erlenmeyer flask

  • Rotary evaporator

Procedure:

  • Transfer: Transfer the organic solution containing the crude product to a separatory funnel.

  • Neutralization: Add an equal volume of saturated aqueous NaHCO₃ solution to neutralize any residual acidic catalysts.

  • Shake and Vent: Stopper the funnel, invert it, and vent to release any pressure generated. Shake gently and vent periodically.

  • Separate Layers: Allow the layers to separate completely. The organic layer, containing the product, is typically the bottom layer if using dichloromethane and the top layer if using ethyl acetate.

  • Wash with Brine: Drain the organic layer into a clean flask. Return the organic layer to the separatory funnel and wash with an equal volume of brine to remove residual water and some water-soluble impurities.

  • Dry: Separate the organic layer and dry it over anhydrous Na₂SO₄ or MgSO₄ for at least 15-20 minutes.

  • Filter and Concentrate: Filter the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude, washed product.

Protocol 2: Flash Column Chromatography

Flash column chromatography is a highly effective technique for separating the target compound from impurities with different polarities. The choice of stationary and mobile phases is critical for achieving good separation.

Materials:

  • Silica gel (230-400 mesh) is a common and effective stationary phase for the purification of chromanone derivatives.[2][3]

  • Hexane and Ethyl Acetate (HPLC grade)

  • Crude, washed this compound

  • Glass chromatography column

  • Compressed air or nitrogen source with a regulator

  • Collection tubes or flasks

  • Thin Layer Chromatography (TLC) plates, chamber, and UV lamp

Procedure:

A. Mobile Phase Selection (TLC Analysis):

  • Spotting: Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane) and spot it onto a TLC plate.

  • Development: Develop the TLC plate in a chamber containing a mixture of hexane and ethyl acetate. Start with a low polarity mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increase the polarity.

  • Visualization: Visualize the spots under a UV lamp.

  • Optimization: The ideal solvent system will provide a retention factor (Rf) of approximately 0.2-0.4 for the target compound and good separation from impurities.

B. Column Packing:

  • Slurry Packing: Prepare a slurry of silica gel in the chosen mobile phase.

  • Pouring: Pour the slurry into the column and allow it to pack under gravity.

  • Pressurization: Apply gentle pressure to the top of the column to compact the silica gel bed. Ensure the bed is level and free of cracks.

C. Sample Loading and Elution:

  • Dissolution: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent.

  • Loading: Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the mobile phase, applying pressure to maintain a steady flow rate.

  • Fraction Collection: Collect fractions in separate tubes or flasks.

  • Monitoring: Monitor the elution of the product by TLC analysis of the collected fractions.

D. Product Isolation:

  • Combine Fractions: Combine the fractions that contain the pure product.

  • Solvent Removal: Remove the solvent using a rotary evaporator to yield the purified this compound.

Chromatography Parameters Summary

ParameterRecommended ConditionsRationale
Stationary Phase Silica Gel (230-400 mesh)Provides good separation for moderately polar compounds like chromanones.[2][3]
Mobile Phase Hexane/Ethyl Acetate GradientAllows for the elution of compounds with a range of polarities.
Elution Profile Start with low polarity (e.g., 95:5 Hexane:EtOAc) and gradually increase the polarity of ethyl acetate.Non-polar impurities will elute first, followed by the product, and then more polar impurities.
Protocol 3: Recrystallization

Recrystallization is an excellent final polishing step to obtain highly pure crystalline material, provided the compound is a solid at room temperature.

Materials:

  • Purified this compound (from chromatography)

  • A suitable solvent or solvent pair (e.g., methanol/chloroform mixture as used for similar chromanone derivatives[4], or ethanol, isopropanol)

  • Erlenmeyer flask

  • Hot plate with stirring

  • Ice bath

  • Buchner funnel and flask

  • Filter paper

Procedure:

A. Solvent Selection:

  • Solubility Test: Test the solubility of a small amount of the compound in various solvents at room temperature and upon heating.

  • Ideal Solvent: An ideal solvent will dissolve the compound when hot but not when cold. A solvent pair (one in which the compound is soluble and one in which it is insoluble) can also be used.

B. Recrystallization Process:

  • Dissolution: Dissolve the compound in the minimum amount of the hot solvent.

  • Hot Filtration (if necessary): If there are any insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. The product should crystallize out.

  • Cooling: Once crystallization has started, the flask can be placed in an ice bath to maximize the yield of crystals.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

Validation of Purity

The purity of the final product should be confirmed using appropriate analytical techniques:

  • Thin Layer Chromatography (TLC): A single spot on a TLC plate developed in multiple solvent systems is a good indication of purity.

  • Melting Point Analysis: A sharp and narrow melting point range is characteristic of a pure compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information and can reveal the presence of impurities.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.

Conclusion

The successful purification of this compound relies on a systematic approach that combines an initial aqueous workup with one or more chromatographic and/or recrystallization steps. The protocols outlined in this application note provide a robust framework for obtaining this valuable compound in high purity. Researchers are encouraged to adapt and optimize these methods based on the specific impurity profile of their crude material to achieve the best possible results.

References

  • A practical one pot synthesis of novel 2-hydroxy-4-chromanone derivatives from 3-formylchromone. Journal of Chemical Sciences, 124(5), 1097–1105. [Link]

  • Yoon, S. H. (2014). Crystal structure of 1-(8-methoxy-2H-chromen-3-yl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 8), o908. [Link]

  • Reddy, B. V. S., et al. (2007). Synthesis of 3,4-Disubstituted 2H-Benzopyrans Through C-C Bond Formation via Electrophilic Cyclization. The Journal of Organic Chemistry, 72(19), 7371–7374. [Link]

  • Fridén-Saxin, M., et al. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry, 55(15), 7104–7113. [Link]

  • Gogoi, P., & Konwar, D. (2006). A new and efficient synthesis of 2,2-disubstituted-3,4-dihydro-2H-1-benzopyrans. Journal of the Chemical Society, Perkin Transactions 1, (1), 101-103. [Link]

  • Fujioka, T., et al. (2003). Silica gel for Column Chromatography. [Link]

  • Wojtunik-Kulesza, K., et al. (2024). New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. Molecules, 29(4), 785. [Link]

  • Kulyk, O. V., et al. (2012). Synthesis of dihydro-2H-pyran-3(4H)-one. Arkivoc, 2012(8), 226-230. [Link]

  • Sorbe. (n.d.). Different Types of Silica Gel Column Chromatography. [Link]

  • Hao, J., et al. (2019). Synthesis and Pharmacological Characterization of 2-(2,6-Dichlorophenyl)-1-((1S,3R)-5-(3-hydroxy-3-methylbutyl)-3-(hydroxymethyl)-1-methyl-3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-one (LY3154207), a Potent, Subtype Selective, and Orally Available Positive Allosteric Modulator of the Human Dopamine D1 Receptor. Journal of Medicinal Chemistry, 62(19), 8826–8841. [Link]

Sources

Application Note: Comprehensive Characterization of 1-(3,4-dihydro-2H-1-benzopyran-3-yl)ethan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed guide to the essential analytical methodologies for the structural elucidation, confirmation, and purity assessment of 1-(3,4-dihydro-2H-1-benzopyran-3-yl)ethan-1-one, a key heterocyclic ketone.

Introduction and Scientific Context

This compound, also known as 3-acetylchroman, belongs to the benzopyran class of heterocyclic compounds. The benzopyran core is a privileged scaffold found in numerous natural products and pharmacologically active molecules, exhibiting a wide range of biological activities.[1] Accurate and comprehensive characterization of derivatives like 3-acetylchroman is a critical step in synthesis validation, quality control, and drug discovery workflows to ensure structural integrity and sample purity.

This guide outlines an integrated analytical approach combining spectroscopic and chromatographic techniques. Each method provides orthogonal information, and together, they offer a complete and validated characterization of the target molecule. We will detail the causality behind the selection of specific methods and parameters, providing field-proven protocols for immediate application.

Molecular Structure:

Chemical structure of this compound

Physicochemical Properties:

PropertyValueSource
IUPAC Name This compoundN/A
Synonyms 3-AcetylchromanN/A
Molecular Formula C₁₁H₁₂O₂N/A
Molecular Weight 176.21 g/mol N/A
Monoisotopic Mass 176.08373 DaPubChem
CAS Number 20794-51-2N/A

Integrated Analytical Workflow

A robust characterization relies on the convergence of data from multiple analytical techniques. The following workflow ensures both structural confirmation and purity assessment.

Analytical_Workflow cluster_0 Structural Elucidation cluster_1 Purity & Quantification cluster_2 Synthesis & Reporting NMR NMR Spectroscopy (¹H & ¹³C) Report Final Certificate of Analysis NMR->Report MS Mass Spectrometry (ESI-MS) MS->Report FTIR FTIR Spectroscopy FTIR->Report HPLC RP-HPLC (Purity Assay) HPLC->Report Sample Synthesized Sample Sample->NMR Connectivity & Stereochemistry Sample->MS Molecular Weight & Fragmentation Sample->FTIR Functional Groups Sample->HPLC Purity (%)

Caption: Overall workflow for the characterization of 3-acetylchroman.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.[2][3]

Principle of the Method

¹H NMR provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. ¹³C NMR identifies the number of non-equivalent carbon atoms and their functional group type (e.g., carbonyl, aromatic, aliphatic).[4] For 3-acetylchroman, these techniques will confirm the presence of the chroman ring, the acetyl group, and their specific connectivity at the C3 position.

Experimental Protocol: NMR Analysis
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the sample for ¹H NMR and 20-50 mg for ¹³C NMR.

    • Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) in a clean vial. CDCl₃ is chosen for its excellent solubilizing power for moderately polar organic compounds.[3]

    • Transfer the solution to a 5 mm NMR tube.

    • The residual solvent peak (CDCl₃: δ ≈ 7.26 ppm for ¹H, δ ≈ 77.16 ppm for ¹³C) will be used as an internal reference.[3]

  • ¹H NMR Data Acquisition:

    • Spectrometer: 400 MHz or higher.

    • Pulse Sequence: Standard single-pulse (zg30).

    • Number of Scans: 16-32.

    • Relaxation Delay (d1): 2 seconds.

  • ¹³C NMR Data Acquisition:

    • Spectrometer: 100 MHz or higher.

    • Pulse Sequence: Proton-decoupled single-pulse (zgpg30).

    • Number of Scans: 1024 or higher, owing to the low natural abundance of ¹³C.[4]

    • Relaxation Delay (d1): 2 seconds.

Data Interpretation and Expected Spectra

The chemical structure of 3-acetylchroman suggests a complex ¹H NMR spectrum due to the chiral center at C3 and the resulting diastereotopic protons in the pyran ring.

Expected ¹H NMR Data (400 MHz, CDCl₃):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~ 7.10 - 6.80m4HAr-HAromatic protons of the benzopyran ring.
~ 4.40 - 4.20m2HO-CH₂ (C2)Diastereotopic protons adjacent to the ether oxygen.
~ 3.40 - 3.20m1HCH (C3)Methine proton at the chiral center, coupled to C2 and C4 protons.
~ 3.00 - 2.80m2HAr-CH₂ (C4)Diastereotopic benzylic protons.
~ 2.20s3HCO-CH₃Singlet for the acetyl methyl group protons.

Expected ¹³C NMR Data (100 MHz, CDCl₃):

Chemical Shift (δ, ppm)AssignmentRationale
~ 208.0C=OKetone carbonyl carbon.[5]
~ 154.0C-O (Ar)Aromatic carbon attached to the pyran oxygen.
~ 129.0 - 117.0Ar-CFour aromatic carbons (CH).
~ 121.0Ar-C (quat)Quaternary aromatic carbon.
~ 65.0O-CH₂ (C2)Aliphatic carbon adjacent to the ether oxygen.
~ 48.0CH (C3)Methine carbon bearing the acetyl group.
~ 28.0CO-CH₃Acetyl methyl carbon.
~ 24.0Ar-CH₂ (C4)Benzylic carbon.

Mass Spectrometry (MS)

MS is indispensable for determining the molecular weight of a compound and providing structural clues through its fragmentation pattern.

Principle of the Method

Electrospray Ionization (ESI) is a soft ionization technique that typically generates protonated molecular ions [M+H]⁺ or other adducts (e.g., [M+Na]⁺), allowing for the accurate determination of the molecular mass. The fragmentation pattern can help confirm the presence of key structural motifs.[6]

Experimental Protocol: ESI-MS
  • Sample Preparation:

    • Prepare a stock solution of the sample at ~1 mg/mL in methanol or acetonitrile.

    • Dilute the stock solution to a final concentration of 1-10 µg/mL using a 50:50 mixture of acetonitrile and water containing 0.1% formic acid. The acid promotes protonation for positive ion mode detection.

  • Instrument Parameters (Positive Ion Mode):

    • Infusion Flow Rate: 5-10 µL/min.

    • Ion Source: Electrospray Ionization (ESI).

    • Capillary Voltage: 3.5 - 4.5 kV.

    • Scan Range: m/z 50 - 500.

Data Interpretation and Expected Spectrum

The primary goal is to observe the ion corresponding to the calculated molecular weight.

Expected Mass Spectrometry Data:

m/zIon AssignmentRationale
177.09[M+H]⁺Protonated molecular ion (C₁₁H₁₃O₂⁺).
199.07[M+Na]⁺Sodium adduct of the molecular ion (C₁₁H₁₂O₂Na⁺).
133.06[M+H - C₂H₄O]⁺Loss of the acetyl group (44 Da), a common fragmentation for ketones.
121.06[C₈H₉O]⁺Further fragmentation of the chroman ring.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.

Principle of the Method

Molecules absorb infrared radiation at specific frequencies that correspond to the vibrational energies of their chemical bonds. This results in a unique spectral fingerprint. For 3-acetylchroman, FTIR will confirm the presence of the carbonyl (C=O) group, aromatic C=C bonds, and the C-O ether linkage.[7][8]

Experimental Protocol: FTIR-ATR
  • Sample Preparation: Place a small amount (1-2 mg) of the solid sample directly onto the Attenuated Total Reflectance (ATR) crystal.

  • Data Acquisition:

    • Technique: ATR.

    • Spectral Range: 4000 - 400 cm⁻¹.

    • Number of Scans: 16-32.

    • Resolution: 4 cm⁻¹.

    • A background spectrum should be collected prior to sample analysis.

Data Interpretation and Expected Spectrum

Expected FTIR Absorption Bands:

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupRationale
~ 3050 - 2850C-H stretchAromatic & Aliphatic C-HConfirms the hydrocarbon backbone.
~ 1710 C=O stretch Ketone Strong, sharp absorption characteristic of a non-conjugated ketone.[9]
~ 1600, 1480C=C stretchAromatic RingIndicates the presence of the benzene ring.
~ 1230C-O stretchAryl-alkyl etherConfirms the C-O-C linkage of the pyran ring.

High-Performance Liquid Chromatography (HPLC)

HPLC is the cornerstone technique for assessing the purity of a compound and for quantitative analysis.[10] A reverse-phase method is most suitable for a molecule with the polarity of 3-acetylchroman.

Principle of the Method

In reverse-phase HPLC, the sample is partitioned between a non-polar stationary phase (e.g., C18) and a polar mobile phase. More non-polar compounds are retained longer on the column. By monitoring the eluent with a UV detector, a chromatogram is produced where the area of the main peak relative to the total area of all peaks provides a measure of purity.[10]

Experimental Protocol: RP-HPLC Purity Assay
  • Mobile Phase Preparation:

    • Solvent A: HPLC-grade Water with 0.1% Formic Acid.

    • Solvent B: HPLC-grade Acetonitrile with 0.1% Formic Acid.

    • Degas both solvents by sonication or helium sparging before use.

  • Sample Preparation:

    • Accurately weigh ~5 mg of the sample and dissolve it in 5.0 mL of acetonitrile to create a 1 mg/mL stock solution.

    • Dilute the stock solution 1:10 with a 50:50 mixture of acetonitrile/water to a final concentration of 100 µg/mL.

    • Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.

  • Chromatographic Conditions:

ParameterRecommended ValueRationale
Instrument HPLC or UPLC with UV/PDA DetectorStandard for purity analysis.
Column C18, 150 mm x 4.6 mm, 5 µmThe C18 phase provides good retention for aromatic ketones.[11]
Mobile Phase Isocratic: 60% Acetonitrile / 40% WaterA simple isocratic method is often sufficient for purity analysis.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30°CEnsures reproducible retention times.
Injection Vol. 10 µLStandard injection volume.
Detector UV at 254 nmThe benzopyran ring system will have strong absorbance at this wavelength.
Run Time 10 minutesSufficient to elute the main peak and any common impurities.
Data Validation and Interpretation

The result is a chromatogram showing peaks over time. The purity is calculated as the percentage of the main peak area relative to the total peak area. A pure sample (>98%) should exhibit a single major peak with a stable baseline.

Complementary_Data Compound {this compound | MW = 176.21 | Formula = C₁₁H₁₂O₂} NMR NMR ¹H & ¹³C Confirms C-H framework Connectivity Stereocenters Compound->NMR provides MS Mass Spec ESI-MS Confirms MW = 176.21 Fragmentation Pattern Compound->MS provides FTIR FTIR ATR Identifies Functional Groups C=O at ~1710 cm⁻¹ Compound->FTIR provides HPLC HPLC RP-C18 Determines Purity (%) Quantifies Impurities Compound->HPLC provides

Caption: How different analytical techniques validate the target structure.

References

  • ResearchGate. (n.d.). FT-IR spectra of acetyl coumarin; (a) observed, (b) calculated. Retrieved February 15, 2026, from [Link]

  • ResearchGate. (2025). HPLC–DAD analysis of ketones as their 2,4-dinitrophenylhydrazones in Brazilian sugar-cane spirits and rum. Retrieved February 15, 2026, from [Link]

  • PharmaCores. (2025). HPLC Method development: an overview. Retrieved February 15, 2026, from [Link]

  • Chemical Papers. (n.d.). Chromeno[3,2-c]chromen-6,7-diones. Retrieved February 15, 2026, from [Link]

  • Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
  • Arjunan, V., et al. (2013). FTIR, FT-Raman, FT-NMR and quantum chemical investigations of 3-acetylcoumarin. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 109, 79-89.
  • SIELC Technologies. (2023). HPLC Method for Analysis of Michler's ketone on Primesep 100 Column. Retrieved February 15, 2026, from [Link]

  • PubChemLite. (n.d.). 1-(2h-chromen-3-yl)ethan-1-one (C11H10O2). Retrieved February 15, 2026, from [Link]

  • Chromatography Forum. (2013). HPLC method development for aldehydes and ketones. Retrieved February 15, 2026, from [Link]

  • Aurora Pro Scientific. (n.d.). HPLC Analysis of Aldehydes and Ketones in Air Samples. Retrieved February 15, 2026, from [Link]

  • ResearchGate. (2025). FTIR, FT-Raman, FT-NMR and quantum chemical investigations of 3-acetylcoumarin | Request PDF. Retrieved February 15, 2026, from [Link]

  • ResearchGate. (2025). Structure and biological properties of 2H-1-benzopyran-2-one (coumarin) derivatives. Retrieved February 15, 2026, from [Link]

  • PubChem. (n.d.). 3,4-dihydro-2H-1-benzopyran-3-one. Retrieved February 15, 2026, from [Link]

  • Cheméo. (n.d.). Chemical Properties of 2H-1-Benzopyran, 3,4-dihydro- (CAS 493-08-3). Retrieved February 15, 2026, from [Link]

  • University of Wisconsin-Madison. (n.d.). 13C-NMR Spectroscopy Chemical Shift Ranges. Retrieved February 15, 2026, from [Link]

  • The Royal Society of Chemistry. (n.d.). 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. Retrieved February 15, 2026, from [Link]

  • NIST WebBook. (n.d.). Ethanone, 1-(1,3-dimethyl-3-cyclohexen-1-yl)-. Retrieved February 15, 2026, from [Link]

  • NIST WebBook. (n.d.). Ethanone, 1-(3-thienyl)-. Retrieved February 15, 2026, from [Link]

  • Chemistry LibreTexts. (2024). 13.10: Characteristics of ¹³C NMR Spectroscopy. Retrieved February 15, 2026, from [Link]

  • Journal of Agricultural and Food Chemistry. (n.d.). Study of the Fragmentation of 3(2H)-Furanones by Mass Spectrometry. Retrieved February 15, 2026, from [Link]

Sources

High-Resolution LC-MS/MS Profiling of 1-(3,4-dihydro-2H-1-benzopyran-3-yl)ethan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-2026-CHRO

Method Development for Impurity Tracking and Chiral Resolution

Executive Summary & Scientific Rationale

1-(3,4-dihydro-2H-1-benzopyran-3-yl)ethan-1-one (CAS: 115664-46-3), hereafter referred to as 3-Acetylchroman , is a critical pharmacophore and intermediate in the synthesis of beta-blockers (e.g., Nebivolol) and selective estrogen receptor modulators.

The analysis of this compound presents two distinct challenges:

  • Structural Isomerism: The chroman core is prone to oxidative degradation, requiring a method capable of distinguishing the parent ketone from potential hydroxylated impurities.

  • Chirality: The C3 position on the pyran ring is a chiral center. Biological activity of chroman derivatives is often enantioselective; therefore, resolving the

    
     and 
    
    
    
    enantiomers is a critical quality attribute (CQA).

This guide details a dual-stream workflow: a robust Achiral RP-HPLC-MS/MS method for high-throughput quantitation and impurity profiling, and a Chiral RP-LC method for enantiomeric excess (ee) determination.

Physicochemical Context & Method Strategy

PropertyValue/DescriptionImpact on Method
Molecular Formula

Monoisotopic Mass: 176.08 Da
LogP (Predicted) ~2.1Moderately lipophilic; ideal for C18 retention.
pKa ~ -6 (Ketone oxygen)Extremely weak base. Requires acidic mobile phase (pH < 3) to drive protonation

.
Chirality One center at C3Requires polysaccharide-based chiral selectors.

Ionization Strategy: We utilize Electrospray Ionization (ESI) in Positive Mode . While Atmospheric Pressure Chemical Ionization (APCI) is often preferred for neutral ketones, the ether oxygen in the chroman ring assists in protonation under acidic conditions, making ESI+ sufficiently sensitive and softer, preserving the molecular ion.

Protocol A: Achiral Quantitative Profiling (RP-HPLC-MS/MS)[1]

This protocol is designed for pharmacokinetic (PK) studies and synthetic process monitoring.

Chromatographic Conditions
  • System: UHPLC coupled to Triple Quadrupole MS.

  • Column: High-Strength Silica (HSS) T3 C18,

    
    , 
    
    
    
    .
    • Rationale: The T3 bonding technology provides superior retention for polar/non-polar moieties and withstands 100% aqueous conditions if the gradient requires a low organic start to separate early eluting polar impurities.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

  • Flow Rate:

    
    .
    
  • Column Temp:

    
    .
    

Gradient Table:

Time (min) % Mobile Phase B Event
0.0 5 Equilibration
1.0 5 Load
6.0 95 Elution Ramp
7.5 95 Wash
7.6 5 Re-equilibration

| 10.0 | 5 | End |

Mass Spectrometry Parameters (ESI+)
  • Source Temp:

    
    
    
  • Capillary Voltage:

    
    
    
  • Desolvation Gas:

    
     (
    
    
    
    )

MRM Transitions: The fragmentation of 3-acetylchroman follows a specific pathway involving the loss of the acetyl moiety (ketene loss) and retro-Diels-Alder (RDA) cleavage.

Transition TypePrecursor (

)
Product (

)
Collision Energy (eV)Mechanism
Quantifier 177.1135.118Loss of Ketene (

, -42 Da)
Qualifier 1 177.1117.125RDA Cleavage (Pyran ring rupture)
Qualifier 2 177.1159.115Loss of Water (

)

Protocol B: Chiral Resolution (Enantioselective LC)

Separating the


 and 

enantiomers requires a chiral selector capable of interacting with the carbonyl dipole and the aromatic

-system.
Chromatographic Conditions
  • Column: Chiralpak AD-RH (Amylose tris(3,5-dimethylphenylcarbamate)),

    
    , 
    
    
    
    .
    • Rationale: The "RH" designation indicates Reverse Phase compatibility. Amylose derivatives show high selectivity for aromatic ketones via

      
      -
      
      
      
      interactions and hydrogen bonding.
  • Mobile Phase: Water / Acetonitrile (60:40 v/v) Isocratic.

    • Note: No buffer is strictly required, but 0.1% Formic Acid is added to maintain MS compatibility and ionization efficiency.

  • Flow Rate:

    
     (Split post-column if entering MS).
    
  • Detection: UV at 280 nm (primary) or MS (SIM at

    
    ).
    
Expected Performance
  • Retention Times: Enantiomer 1 (~6.2 min), Enantiomer 2 (~7.8 min).

  • Resolution (

    
    ):  > 2.5 typically achievable.
    

Visualizations

Analytical Workflow

This diagram illustrates the decision tree for sample processing based on the assay requirement (Purity vs. Chirality).

Workflow Sample Crude Sample (Synthesis Intermediate) Prep Sample Prep (Dilution in ACN) Sample->Prep Decision Assay Type? Prep->Decision AchiralLC RP-UHPLC (HSS T3 C18) Decision->AchiralLC PK / Purity ChiralLC Chiral LC (Chiralpak AD-RH) Decision->ChiralLC Stereochem MS_Quant MS/MS (MRM) Quantification AchiralLC->MS_Quant Data_Purity Impurity Profile & Assay % MS_Quant->Data_Purity UV_MS UV (280nm) + MS Ratio Analysis ChiralLC->UV_MS Data_EE Enantiomeric Excess (ee%) UV_MS->Data_EE

Caption: Dual-stream analytical workflow for 3-acetylchroman characterization.

Fragmentation Mechanism (ESI+)

Understanding the MS/MS transitions is vital for confirming identity against matrix interferences.

Frag Parent Precursor Ion [M+H]+ m/z 177.1 (Protonated Ketone) Frag1 Product Ion A m/z 135.1 (Chroman Cation) Parent->Frag1  Collision Energy 18eV Frag2 Product Ion B m/z 117.1 (RDA Fragment) Parent->Frag2  Collision Energy 25eV Neutral1 Loss of Ketene (CH2=C=O, -42 Da) Parent->Neutral1 Neutral2 Retro-Diels-Alder Cleavage Parent->Neutral2

Caption: Proposed ESI+ fragmentation pathway for 3-acetylchroman used in MRM transitions.

Method Validation Criteria (Self-Validating System)

To ensure the trustworthiness of the data, the following System Suitability Tests (SST) must be passed before every batch analysis, adhering to FDA Bioanalytical Method Validation guidelines.

  • Retention Time Stability:

    
     deviation allowed for the parent peak.
    
  • Peak Tailing Factor (

    
    ):  Must be 
    
    
    
    . (Higher tailing indicates secondary interactions with silanols; increase buffer strength if observed).
  • Signal-to-Noise (S/N):

    • Limit of Detection (LOD): S/N > 3.

    • Limit of Quantitation (LOQ): S/N > 10.

  • Carryover: Blank injection after the highest standard must show

    
     of the LOQ signal.
    
  • Chiral Resolution (for Protocol B):

    
     between enantiomers to ensure accurate area integration.
    

References

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • PubChem. (n.d.). Compound Summary for CID 12300057: 1-(3,4-dihydro-2H-chromen-3-yl)ethanone. National Library of Medicine. Retrieved from [Link]

  • Daicel Corporation. (n.d.). Chiralpak AD-RH Instruction Manual (Reverse Phase Chiral Chromatography). Retrieved from [Link]

  • Niessen, W. M. A. (2006). Liquid Chromatography-Mass Spectrometry, Third Edition. CRC Press. (General reference for fragmentation of ketones and ethers in ESI).

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(3,4-dihydro-2H-1-benzopyran-3-yl)ethan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-(3,4-dihydro-2H-1-benzopyran-3-yl)ethan-1-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this valuable chroman derivative. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols to enhance the success of your experiments.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound, offering potential causes and solutions in a structured question-and-answer format.

Question 1: I am attempting a Friedel-Crafts acylation of 3,4-dihydro-2H-1-benzopyran (chroman) to synthesize the target compound, but I am getting a complex mixture of products with low yield of the desired 3-acetylchroman. What is going wrong?

Answer:

The Friedel-Crafts acylation of chroman can be challenging due to the electronic nature of the substrate. The oxygen atom in the chroman ring is an activating, ortho-, para-director, which can lead to acylation at the 6- and 8-positions of the aromatic ring, competing with the desired acylation at the 3-position. Furthermore, the Lewis acid catalyst can complex with the oxygen atom, potentially leading to side reactions.[1]

Potential Causes and Solutions:

Potential Cause Explanation Recommended Solution
Poor Regioselectivity The electron-donating nature of the ether oxygen strongly activates the 6- and 8-positions for electrophilic aromatic substitution.1. Use a milder Lewis acid: Strong Lewis acids like AlCl₃ can be too reactive. Consider using milder catalysts such as FeCl₃ or ZnCl₂. 2. Employ a directing group strategy: If feasible, introduce a temporary directing group at the 3-position to favor acylation there, followed by its removal. 3. Alternative Synthetic Route: Consider a different synthetic approach that avoids direct acylation of the chroman ring (see FAQ 1).
Catalyst Deactivation The Lewis acid can complex with the lone pairs of the oxygen atom in the chroman ring, reducing its catalytic activity.1. Use stoichiometric amounts of the Lewis acid: To compensate for complexation, at least one equivalent of the Lewis acid may be necessary.[2] 2. Protecting Group Strategy: Temporarily protecting the oxygen atom is generally not feasible without disrupting the desired reactivity.
Side Reactions Under harsh conditions, ring-opening or polymerization of the chroman starting material can occur.1. Optimize Reaction Temperature: Run the reaction at a lower temperature to minimize side reactions. Start with 0 °C and slowly warm to room temperature if necessary. 2. Control Addition Rate: Add the acylating agent slowly to the mixture of chroman and Lewis acid to maintain a low concentration of the electrophile.

Question 2: My reaction seems to be working, but I am struggling to purify the final product from the reaction mixture. What are the best purification techniques?

Answer:

Purification of this compound can be complicated by the presence of isomeric byproducts and unreacted starting materials.

Recommended Purification Protocol:

  • Aqueous Workup: After the reaction is complete, quench the reaction mixture carefully with ice-cold water. Extract the product into a suitable organic solvent like dichloromethane or ethyl acetate. Wash the organic layer with a saturated solution of sodium bicarbonate to remove any acidic impurities, followed by brine.

  • Column Chromatography: This is often the most effective method for separating the desired 3-acetylchroman from its 6- and 8-acetyl isomers.

    • Stationary Phase: Silica gel (230-400 mesh).

    • Mobile Phase: A gradient of ethyl acetate in hexane is typically effective. Start with a low polarity (e.g., 5% ethyl acetate in hexane) and gradually increase the polarity. The different isomers should elute at different retention times. Monitor the fractions by Thin Layer Chromatography (TLC).

  • Recrystallization: If a reasonably pure solid is obtained after chromatography, recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) can further enhance purity.

Question 3: I am considering an alternative synthetic route starting from a pre-functionalized chroman derivative. What are some viable options?

Answer:

An excellent alternative to direct Friedel-Crafts acylation is to start with a chroman derivative that already has a handle at the 3-position. A common strategy involves the use of 3,4-dihydro-2H-1-benzopyran-3-carboxylic acid or a related derivative.

Alternative Synthetic Workflow:

Alternative Synthesis A Chroman-3-carboxylic acid B Chroman-3-carbonyl chloride A->B SOCl₂ or (COCl)₂ C 1-(Chroman-3-yl)ethan-1-one A->C Direct reaction with organometallic (can be lower yield) B->C Me₂CuLi or Me-organometallic with a catalyst D Organometallic Reagent (e.g., MeMgBr or MeLi)

Caption: Alternative synthetic route to 3-acetylchroman.

This approach offers better control over regioselectivity. The carboxylic acid can be converted to an acid chloride and then reacted with a suitable organometallic reagent, such as lithium dimethylcuprate, to yield the desired ketone.

Frequently Asked Questions (FAQs)

FAQ 1: What is the most reliable method for synthesizing this compound?

While direct Friedel-Crafts acylation is a possible route, it often suffers from poor regioselectivity. A more reliable and controllable method involves a multi-step synthesis starting from a precursor with functionality at the 3-position. A suggested route is the cyclization to form the chroman ring followed by introduction of the acetyl group.

FAQ 2: How can I confirm the structure and purity of my final product?

A combination of spectroscopic techniques is essential for structural confirmation and purity assessment:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): This will provide information on the number of different types of protons and their connectivity. Look for the characteristic signals of the acetyl group (a singlet around 2.1-2.3 ppm) and the protons on the chroman ring.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): This will show the number of different carbon environments. The carbonyl carbon of the ketone will have a characteristic chemical shift in the range of 190-210 ppm.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: Look for a strong absorption band around 1710 cm⁻¹ corresponding to the C=O stretch of the ketone.

  • High-Performance Liquid Chromatography (HPLC): This is an excellent method for assessing the purity of the final compound.

FAQ 3: Are there any specific safety precautions I should take during this synthesis?

Yes, several safety precautions are crucial:

  • Friedel-Crafts Acylation: Lewis acids like AlCl₃ are corrosive and react violently with water. Handle them in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The reaction should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from interfering.

  • Organometallic Reagents: Reagents like Grignards (e.g., MeMgBr) and organolithiums (e.g., MeLi) are highly reactive and pyrophoric. They must be handled under a strictly inert atmosphere.

  • Solvents: Use anhydrous solvents, as water can quench the reagents and catalysts.

Experimental Protocols

Protocol 1: Friedel-Crafts Acylation of 3,4-Dihydro-2H-1-benzopyran (Chroman)

Friedel-Crafts Protocol start Start step1 Dissolve chroman and acetyl chloride in dry DCM start->step1 step2 Cool the mixture to 0 °C step1->step2 step3 Slowly add AlCl₃ portion-wise step2->step3 step4 Stir at 0 °C for 1 hour, then at RT for 4-6 hours step3->step4 step5 Monitor reaction by TLC step4->step5 step6 Quench with ice-water step5->step6 step7 Extract with DCM step6->step7 step8 Wash with NaHCO₃ and brine step7->step8 step9 Dry over Na₂SO₄ and concentrate step8->step9 step10 Purify by column chromatography step9->step10 end End step10->end

Caption: Workflow for Friedel-Crafts acylation.

Step-by-Step Methodology:

  • To a solution of 3,4-dihydro-2H-1-benzopyran (1.0 eq) and acetyl chloride (1.1 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere, cool the mixture to 0 °C in an ice bath.

  • Slowly add anhydrous aluminum chloride (AlCl₃) (1.2 eq) portion-wise, ensuring the temperature does not rise above 5 °C.

  • After the addition is complete, stir the reaction mixture at 0 °C for 1 hour.

  • Allow the reaction to warm to room temperature and stir for an additional 4-6 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, carefully pour the mixture into a beaker of ice-cold water with stirring.

  • Separate the organic layer and extract the aqueous layer with DCM (2 x 50 mL).

  • Combine the organic layers and wash with a saturated solution of sodium bicarbonate (2 x 50 mL) and then with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

References

  • Reaction of 3-Acetylcoumarin: From Methods to Mechanism. (2022). ResearchGate. Retrieved from [Link]

  • 3-Acetyl-4-hydroxycoumarin: Synthesis, reactions and applications. (n.d.). ScienceDirect. Retrieved from [Link]

  • Synthesis of 3-acetyl-2H-chromen-2-one (1) and its coumarin-chalcone (2). (2021). ResearchGate. Retrieved from [Link]

  • Synthesis and In Vitro Antimicrobial Screening of 3-Acetyl-4-Hydroxycoumarin Hydrazones. (2014). International Journal of Pharmacy and Biological Sciences. Retrieved from [Link]

  • Three-Component Synthesis of Some New Coumarin Derivatives as Anticancer Agents. (2022). Hindawi. Retrieved from [Link]

  • Friedel-Crafts Acylation and Alkylation (A-Level Chemistry). (n.d.). Study Mind. Retrieved from [Link]

  • Synthesis of 3,4-Disubstituted 2H-Benzopyrans Through C-C Bond Formation via Electrophilic Cyclization. (2011). PMC. Retrieved from [Link]

  • First total synthesis of chromanone A, preparation of related compounds and evaluation of their antifungal activity against Candida albicans, a biofilm forming agent. (2021). PMC. Retrieved from [Link]

  • Synthesis of dihydro-2H-pyran-3(4H)-one. (2012). Arkivoc. Retrieved from [Link]

  • New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. (2022). MDPI. Retrieved from [Link]

  • Reaction of 3-Acetylcoumarin - From Methods To Mechanism. (n.d.). Scribd. Retrieved from [Link]

  • Synthesis of Enantioenriched 3,4-Disubstituted Chromans through Lewis Base Catalyzed Carbosulfenylation. (2021). PMC. Retrieved from [Link]

  • Ch12: Friedel-Crafts limitations. (n.d.). University of Calgary. Retrieved from [Link]

Sources

optimizing purification protocols for 1-(3,4-dihydro-2H-1-benzopyran-3-yl)ethan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 1-(3,4-dihydro-2H-1-benzopyran-3-yl)ethan-1-one

Case ID: #CHRM-3AC-PUR Subject: Optimization of Purification Protocols for 3-Acetylchroman Assigned Specialist: Senior Application Scientist, Separation Sciences

Executive Summary

You are working with This compound (commonly referred to as 3-acetylchroman ). This molecule features a fused benzene-dihydropyran ring system with a methyl ketone at the 3-position.

Core Challenge: The 3-position substitution is synthetically distinct from the more common 4-chromanone or 2-substituted derivatives. Common impurities include the unsaturated 3-acetyl-2H-chromene (if synthesized via reduction) or ring-opened phenolic byproducts . Because the polarity difference between the chroman (saturated) and chromene (unsaturated) is often negligible, standard silica chromatography can fail to achieve baseline separation.

This guide prioritizes Chemo-Selective Purification (Bisulfite Adducts) over standard physical separation to achieve >98% purity.

Module 1: Chemo-Selective Purification (The "Gold Standard")

User Question: "I cannot separate my product from the starting material using flash chromatography; they co-elute. What is the alternative?"

Technical Insight: Since your target molecule is a methyl ketone , it possesses a unique chemical handle: the ability to form a water-soluble bisulfite adduct.[1] Most impurities (chromenes, phenols, over-reduced alcohols) cannot do this. We can exploit this to pull your product into the aqueous phase, wash away impurities, and then regenerate the pure ketone.

Protocol: Sodium Bisulfite Adduct Loop

Reagents:

  • Saturated Sodium Bisulfite (

    
    ) solution (freshly prepared).[1]
    
  • Organic Solvent: Ethyl Acetate (EtOAc) or Diethyl Ether (

    
    ).
    
  • Base: 10% Sodium Carbonate (

    
    ) or Sodium Hydroxide (
    
    
    
    ).

Step-by-Step Workflow:

  • Adduct Formation:

    • Dissolve crude oil (up to 5g) in 20 mL of EtOAc.

    • Add 1.5 equivalents of saturated aqueous

      
      .
      
    • Critical Step: Vigorously stir or shake for 30–60 minutes. The methyl ketone will convert to the bisulfite adduct salt.[1]

    • Observation: A white precipitate may form at the interface. This is good.

  • Phase Separation (The Wash):

    • Transfer to a separatory funnel.[2]

    • If a solid adduct formed, add enough water to dissolve it into the aqueous layer.

    • Separate layers. Keep the Aqueous Layer (contains your product).

    • Discard the Organic Layer (contains non-ketone impurities like chromenes).

    • Optional: Wash the aqueous layer once with fresh ether to remove trapped organics.

  • Regeneration (Hydrolysis):

    • Cool the aqueous layer to 0°C.

    • Slowly add 10%

      
       or 1M 
      
      
      
      until pH > 10.
    • Mechanism:[3][4][5][6][7] The base deprotonates the bisulfite, collapsing the adduct and releasing the free ketone as an oil.

  • Extraction:

    • Extract the cloudy aqueous mixture 3x with EtOAc.

    • Dry combined organics over

      
      , filter, and concentrate.[8]
      

BisulfiteLoop Start Crude Mixture (Ketone + Impurities) Step1 Add Sat. NaHSO3 (Vigorous Stirring) Start->Step1 Step2 Phase Separation Step1->Step2 OrgLayer Organic Layer (Discard Impurities) Step2->OrgLayer Non-Ketones AqLayer Aqueous Layer (Contains Adduct) Step2->AqLayer Bisulfite Adduct Step3 Basify (pH > 10) Regenerate Ketone AqLayer->Step3 Final Pure 3-Acetylchroman (>98% Purity) Step3->Final Extract & Dry

Figure 1: The Bisulfite Purification Loop.[9] This method selectively isolates methyl ketones from non-carbonyl impurities.

Module 2: Chromatographic Optimization

User Question: "My compound decomposes on silica, or the separation is poor. How do I optimize the stationary phase?"

Technical Insight: Chroman derivatives can be sensitive to the acidity of standard silica gel, leading to ring-opening or oxidation. Furthermore, the separation of the saturated chroman from the unsaturated chromene is difficult because they have similar dipole moments.

Troubleshooting Matrix:

IssueRoot CauseCorrective Action
Streaking/Tailing Residual acidity on silica interacting with the ether oxygen.Neutralize Silica: Pre-wash the column with 1% Triethylamine (

) in Hexane before loading.
Co-elution Polarity of product and impurity is identical in Hexane/EtOAc.Change Selectivity: Switch to Toluene/Acetone (95:5) . Toluene utilizes

-

interactions, often separating the aromatic chromene from the chroman.
Decomposition Acid-catalyzed ring opening.Use Neutral Alumina instead of Silica Gel, or switch to the Bisulfite method (Module 1).

Standard Flash Protocol:

  • Eluent: 5% to 20% EtOAc in Hexane (Gradient).

  • Loading: Dry load on Celite is preferred over wet loading to prevent band broadening.

  • Detection: UV at 254 nm is weak for saturated chromans (only the benzene ring absorbs). Use Anisaldehyde Stain or Iodine Chamber for better visualization of the chroman.

Module 3: Crystallization & Phase Handling

User Question: "My product is an oil that won't solidify, or it 'oils out' during recrystallization."

Technical Insight: 3-Acetylchroman has a low melting point. If the purity is <95%, the melting point depression will keep it as a viscous oil. "Oiling out" occurs when the compound phase-separates as a liquid before it can crystallize.

The "Oiling Out" Rescue Protocol:

  • Solvent System: Use Pentane/EtOAc or Heptane/TBME (Tert-butyl methyl ether). Avoid Ethanol/Water if oiling out is a persistent issue.

  • Procedure:

    • Dissolve the oil in the minimum amount of warm EtOAc/TBME.

    • Add Pentane/Heptane dropwise until the solution turns slightly cloudy.

    • Crucial: Add a seed crystal (if available) or scratch the glass surface with a spatula.

    • Cool extremely slowly (wrap the flask in foil/cotton) to room temperature, then to -20°C.

  • Trituration: If it remains an oil, perform a trituration. Add cold Pentane to the oil and sonicate vigorously. This removes solvent residues that act as plasticizers, often forcing the solid to crash out.

Module 4: Analytical Validation (QC)

User Question: "How do I confirm I have the 3-acetyl isomer and not the 2-acetyl regioisomer?"

Diagnostic NMR Signals (


 NMR in 

):
PositionSignal TypeChemical Shift (

)
Diagnostic Feature
Acetyl (

)
Singlet~2.2 - 2.3 ppmSharp singlet characteristic of methyl ketones.
H-3 (Chiral Center) Multiplet~3.0 - 3.2 ppmThe proton at position 3 will show complex splitting (dddd) due to coupling with H-2 and H-4 protons.
H-2 (Benzylic) Multiplet~4.0 - 4.5 ppmDistinctive diastereotopic protons next to Oxygen.
H-4 (Benzylic) Multiplet~2.8 - 3.0 ppmBenzylic protons coupling to H-3.

Note: If you see a vinylic proton signal around 6.5-7.0 ppm that is NOT aromatic, you have significant chromene contamination.

References

  • Bisulfite Purification Mechanism

    • Boucher, M. M., et al. "Separation of Aldehydes and Reactive Ketones from Mixtures using a Bisulfite Extraction Protocol."[1] Journal of Visualized Experiments (JoVE), 2018.

  • Chroman/Chromene Separation Strategies: Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical, 1989. (Standard reference for derivatization of ketones). Armarego, W. L. F. Purification of Laboratory Chemicals. 8th Ed. Butterworth-Heinemann, 2017. (General techniques for low-melting oxygen heterocycles).
  • Synthesis Context (Chromene Reduction)

    • North, J. T., et al. "Synthesis of Chroman-4-ones." Journal of Organic Chemistry. (Provides context on the polarity differences in chroman ring systems).
    • (General search for Chroman synthesis).

Sources

Technical Support Center: Troubleshooting Inconsistent Results with 1-(3,4-dihydro-2H-1-benzopyran-3-yl)ethan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers utilizing 1-(3,4-dihydro-2H-1-benzopyran-3-yl)ethan-1-one in biological assays. This guide is designed to help you diagnose and resolve common issues leading to inconsistent and unreliable experimental results. As scientists, we understand that robust and reproducible data is the cornerstone of discovery. This resource combines fundamental biochemical principles with field-proven insights to create a self-validating framework for your experiments.

Introduction: The Challenge of Assay Variability

Inconsistent results in biological assays are a frequent and frustrating challenge in drug discovery and basic research.[1][2] While many factors can contribute to variability, the physicochemical properties of the test compound itself are often a primary source of error.[3][4] this compound, like many benzopyran derivatives, possesses a hydrophobic core structure. This characteristic suggests that issues related to solubility, stability, and handling may be significant contributors to assay irreproducibility.[5]

This guide provides a systematic approach to troubleshooting, starting with the compound itself and extending to the broader experimental system.

Q1: My IC50 values for this compound are highly variable between replicate plates and across different experimental days. What is the most likely cause?

A1: The most probable cause is poor aqueous solubility of the compound leading to precipitation during the assay.

Many compounds with promising biological activity are lipophilic and have low aqueous solubility.[3][4] This is a critical issue because if the compound is not fully dissolved in the assay buffer at the tested concentrations, its effective concentration at the target is unknown and lower than intended.[3][6] This leads to an underestimation of potency (inflated IC50 value) and high variability.[7]

Causality Explained:

When a DMSO stock of a hydrophobic compound is diluted into an aqueous assay buffer, it can crash out of solution if its solubility limit is exceeded. This precipitation is often not uniform across a microplate, leading to significant well-to-well differences in the actual concentration of the soluble, active compound. The highest concentrations in a dose-response curve are most susceptible to this phenomenon.[3]

Troubleshooting Workflow: Investigating Compound Solubility

cluster_0 Step 1: Visual & Analytical Checks cluster_1 Step 2: Mitigation Strategies cluster_2 Step 3: Validation Start High IC50 Variability Observed Visual_Check Visually inspect highest concentration wells. Is there cloudiness or precipitate? Start->Visual_Check Solubility_Assay Perform Kinetic Solubility Assay (e.g., Nephelometry) Visual_Check->Solubility_Assay No visible precipitate Optimize_Buffer Optimize Assay Buffer: - Add serum (if compatible) - Add non-ionic detergent (e.g., Tween-20) - Adjust pH Visual_Check->Optimize_Buffer Yes, precipitate observed Reduce_DMSO Modify Dilution Protocol: - Lower final DMSO concentration - Use intermediate dilution steps Solubility_Assay->Reduce_DMSO Solubility limit > C_max (but still suspect) Test_Range Adjust Test Concentration Range: - Lower the highest concentration tested - Ensure it's below the measured solubility limit Solubility_Assay->Test_Range Solubility limit < C_max Re_Run Re-run IC50 experiment with optimized conditions Optimize_Buffer->Re_Run Reduce_DMSO->Re_Run Test_Range->Re_Run Validate Confirm consistent IC50 values and dose-response curve Re_Run->Validate

Caption: Troubleshooting workflow for poor compound solubility.

Protocol: Kinetic Solubility Assessment using Nephelometry

This protocol provides a method to determine the kinetic solubility of your compound in a specific assay buffer.

  • Prepare Compound Stock: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Prepare Buffer: Use the exact aqueous buffer from your biological assay.

  • Serial Dilution: In a clear 96-well plate, perform a serial dilution of your DMSO stock into pure DMSO to create a range of concentrations (e.g., 10 mM down to ~0.03 mM).

  • Dilution into Assay Buffer: In a separate 96-well nephelometry plate, add 198 µL of your assay buffer to each well. Transfer 2 µL of each DMSO concentration from the dilution plate into the corresponding wells of the nephelometry plate. This creates a 1:100 dilution and a final DMSO concentration of 1%.

  • Incubation and Measurement: Incubate the plate at room temperature for 1-2 hours, protected from light. Measure the turbidity (light scattering) using a nephelometer or a plate reader capable of absorbance readings at a high wavelength (e.g., 620 nm) where compound absorbance is minimal.

  • Data Analysis: Plot the turbidity reading against the nominal compound concentration. The concentration at which the turbidity signal begins to sharply increase above the baseline is the kinetic solubility limit.

Q2: I'm observing significant "edge effects" on my plates, where wells on the perimeter behave differently than interior wells. How can I fix this?

A2: Edge effects are typically caused by differential evaporation and temperature gradients across the microplate during incubation. This is a common issue, especially with long incubation times in cell-based assays.[1]

Causality Explained:

Wells on the outer edges of a plate are more exposed to the external environment, leading to faster evaporation of media. This increases the concentration of all non-volatile components, including the test compound, salts, and nutrients, which can alter cellular responses and lead to inconsistent results.[1]

Mitigation Strategies:
StrategyRationale & Implementation
Use Plate Sealers Why: Breathable or adhesive plate sealers create a barrier that significantly reduces evaporation.[1] How: Apply a sterile, gas-permeable sealer after adding your compound to the cells. Ensure a tight seal around all wells.
Humidify the Incubator Why: A humidified environment (~95% humidity) reduces the vapor pressure gradient between the well and the incubator, slowing evaporation. How: Ensure the incubator's water pan is full of sterile water. For added humidity, place the plates inside a secondary container with a lid and a moistened paper towel.
Avoid Outer Wells Why: This is a simple and effective workaround. By leaving the entire outer row and column of wells empty (or filling them with sterile media/PBS), you create a buffer zone that protects the interior experimental wells. How: Design your plate map to exclude the 36 outer wells of a 96-well plate.
Randomize Plate Layout Why: Randomizing the placement of controls and different compound concentrations helps to statistically mitigate any systematic bias from edge effects.[8] How: Use software or a template to randomize the well assignments for each experiment. This prevents, for example, all of your highest concentrations from being on one edge of the plate.
Q3: My cell-based assay results are inconsistent. One day the compound is potent, the next it's weak. What aspects of my cell culture should I investigate?

A3: Variability in cell-based assays often stems from inconsistencies in cell culture and handling procedures. Cells are dynamic biological systems, and their response to a compound can be influenced by their physiological state.[2][9][10]

Key Factors to Standardize:
  • Cell Passage Number:

    • Why it Matters: Continuous passaging can lead to phenotypic drift, where the cell population's characteristics change over time.[10] This can alter the expression of the drug target or downstream signaling components.

    • Best Practice: Use cells within a consistent and narrow passage number range for all experiments. Thaw a new, low-passage vial from a well-characterized master cell bank when you reach the upper limit.

  • Cell Seeding Density:

    • Why it Matters: Cell density affects proliferation rates, cell-cell contact, and the availability of nutrients. Over- or under-confluent monolayers will respond differently to treatment.

    • Best Practice: Perform accurate cell counts (using an automated counter is preferable to a hemocytometer to reduce user variability) and seed the same number of cells per well for every experiment.[11][12] Always allow cells to adhere and recover for a consistent period (e.g., 24 hours) before adding the compound.

  • Media and Reagents:

    • Why it Matters: Lot-to-lot variability in serum, media, and key reagents like growth factors can be a major source of inconsistent results.[9] Reagent stability is also crucial; for example, some growth factors are unstable at 37°C.[9]

    • Best Practice: When possible, purchase a large lot of serum and other critical reagents and test it to qualify for your assay. Aliquot and store reagents properly to avoid degradation and repeated freeze-thaw cycles.[8]

Decision Tree for Cell-Based Assay Troubleshooting

Start Inconsistent Cell Assay Results Passage Is cell passage number within a defined, narrow range? Start->Passage Density Is seeding density consistent? (Verified by cell counts) Passage->Density Yes Result_Bad Investigate other sources (e.g., compound, protocol) Passage->Result_Bad No -> Standardize Passage Reagents Are you using the same lot of serum/media/reagents? Density->Reagents Yes Density->Result_Bad No -> Standardize Seeding Contamination Have you tested for mycoplasma contamination? Reagents->Contamination Yes Reagents->Result_Bad No -> Qualify New Lots Result_Good Problem Likely Resolved Contamination->Result_Good Yes Contamination->Result_Bad No -> Test & Remediate

Caption: A logical guide to troubleshooting cell-based assay variability.

Frequently Asked Questions (FAQs)

Q: How should I store my stock solution of this compound? A: For long-term storage, solid compound should be stored at -20°C or -80°C in a desiccated environment.[13] DMSO stock solutions (typically at 10-30 mM) should be stored at -20°C in small, single-use aliquots to minimize freeze-thaw cycles, which can cause compound precipitation and degradation.[3][14][15]

Q: Could my assay buffer itself be the problem? A: Yes. Incorrect buffer composition, pH, or ionic strength can dramatically affect enzyme activity or cellular health.[8] Always prepare buffers fresh and verify the pH. If you suspect an issue, test a new batch of buffer against a previously validated "gold standard" batch.

Q: My positive and negative controls look fine, but my test compound results are still variable. What's next? A: This strongly points to an issue with the compound itself. The top priorities should be to verify its solubility in your assay buffer and assess the stability of your DMSO stock solution.[3][4] Re-purify or re-synthesize the compound if you suspect degradation.

Q: Can pipetting errors really cause this much variability? A: Absolutely. Inconsistent pipetting technique, especially during serial dilutions or when adding small volumes to a 384-well plate, is a major source of error.[11][16] Ensure your pipettes are calibrated regularly and use reverse pipetting for viscous solutions like DMSO stocks.[16]

References

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451. [Link]

  • Mettler Toledo. (n.d.). Sources of Variability in Cell Based Assays. White Paper. [Link]

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. PubMed. [Link]

  • ResearchGate. (2025). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. Request PDF. [Link]

  • Matson, S. L., et al. (2009). Best Practices in Compound Management for Preserving Compound Integrity and Accurately Providing Samples for Assays. Journal of Biomolecular Screening. [Link]

  • BellBrook Labs. (2025). Common Challenges in Biochemical Assays and How to Overcome Them. [Link]

  • Bitesize Bio. (2024). The Ultimate Guide to Troubleshooting Microplate Assays. [Link]

  • Scientific Research Publishing. (n.d.). Evaluation of the effect of compound aqueous solubility in cytochrome P450 inhibition assays. [Link]

  • ZAGENO. (2025). Bradford Assay Troubleshooting Guide Common Errors and Fixes. [Link]

  • Promega Connections. (2018). How to Reduce Cell Culture Variability. [Link]

  • GMP Plastics. (2025). Optimizing Compound Storage for Long-Term Stability and Safety. [Link]

  • National Center for Biotechnology Information. (n.d.). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. [Link]

  • Ansh Labs. (n.d.). Troubleshooting Immunoassays. [Link]

  • BioAssay Systems. (n.d.). Troubleshooting. [Link]

  • BioAgilytix. (2021). Cell Based Assays in Drug Development: Comprehensive Overview. [Link]

  • Matson, S. L., et al. (2009). Best practices in compound management for preserving compound integrity and accurately providing samples for assays. PubMed. [Link]

Sources

method validation for the quantification of 1-(3,4-dihydro-2H-1-benzopyran-3-yl)ethan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Quantification of 1-(3,4-dihydro-2H-1-benzopyran-3-yl)ethan-1-one (3-Acetylchroman) Document ID: TS-VAL-2024-03 Status: Active | Tier: Level 3 (Method Development & Validation)

Core Method Parameters (The "Gold Standard")

As a Senior Application Scientist, I have established that the most robust quantification strategy for This compound (hereafter referred to as 3-AC ) relies on Reversed-Phase HPLC (RP-HPLC) with UV detection. The benzopyran moiety provides a distinct chromophore, making UV detection both sensitive and selective without the need for derivatization.

Validated Method Summary
ParameterSpecificationRationale
Analyte This compoundMW: 176.21 g/mol ; LogP ~2.1 (Moderate Lipophilicity).
Column C18 (L1), 150 x 4.6 mm, 3.5 µmProvides optimal hydrophobic retention for the chroman core.
Mobile Phase A 0.1% Phosphoric Acid in WaterAcidic pH suppresses silanol activity and sharpens peaks.
Mobile Phase B Acetonitrile (ACN)ACN offers lower UV cutoff and lower viscosity than Methanol.
Elution Mode Isocratic (50:50 A:B)3-AC is a neutral intermediate; isocratic ensures stable baseline.
Flow Rate 1.0 mL/minStandard backpressure balance.
Detection UV @ 278 nmMax absorption of the benzopyran aromatic system.
Column Temp 30°CImproves mass transfer and retention time reproducibility.
Injection Vol 10 µLStandard loop size to prevent broadening.
Retention Time ~4.5 - 5.2 minEfficient run time while avoiding the void volume (t0).

Troubleshooting & FAQs: Researcher-to-Researcher

Q1: My linearity R² is < 0.999 at low concentrations. Is the analyte adsorbing?

Scientist's Insight: Yes, the benzopyran ring is hydrophobic. If you are using pure water as a diluent, 3-AC may adsorb to the glass vials or tubing.

  • The Fix: Ensure your diluent matches the mobile phase (50:50 Water:ACN). This solubilizes the chroman core and prevents non-specific binding.

  • Check: Verify the injector wash solvent is strong enough (e.g., 100% ACN) to prevent carryover.

Q2: I see a "ghost peak" eluting after the main peak. Is this a degradation product?

Scientist's Insight: It is likely an impurity or a stereoisomer issue.

  • Stereochemistry: The C3 position is chiral. If your synthesis is racemic, you might see splitting if the column has any chiral selector properties (rare on standard C18) or if you have a diastereomeric impurity.

  • Degradation: 3-AC is a ketone.[1] Check for oxidation of the chroman ring (formation of chromone derivatives) which absorbs strongly at different wavelengths.

  • Action: Run a forced degradation study (Oxidation: 3% H₂O₂, 2h). If the ghost peak grows, it's an oxidative degradant.

Q3: The retention time is drifting during the sequence.

Scientist's Insight: This is often due to temperature fluctuations affecting the partition coefficient of the benzopyran ring.

  • The Fix: Ensure the column oven is actively controlled at 30°C ± 0.5°C. Do not rely on ambient temperature.

  • Buffer Check: Although 3-AC is neutral, the pH of Mobile Phase A (0.1% H₃PO₄) keeps the silica surface protonated. Ensure the buffer is prepared fresh to prevent microbial growth which can alter flow/retention.

Validation Protocols (Step-by-Step)

This validation framework complies with ICH Q2(R2) guidelines.

Workflow Visualization

The following diagram illustrates the logical flow of the validation campaign, ensuring all critical quality attributes (CQAs) are tested.

MethodValidation Start Start Validation SystemSuitability System Suitability (RSD < 2.0%, Tailing < 1.5) Start->SystemSuitability Specificity Specificity (Blank vs. Sample vs. Impurity) SystemSuitability->Specificity Pass Linearity Linearity (5 Levels: 50-150%) Specificity->Linearity No Interference Accuracy Accuracy/Recovery (Spike @ 80, 100, 120%) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Robustness Robustness (Flow, Temp, pH changes) Precision->Robustness Report Final Validation Report Robustness->Report

Caption: Logical progression of ICH Q2(R2) method validation for 3-Acetylchroman.

Experiment A: Specificity (Stress Testing)

Objective: Prove the method can distinguish 3-AC from potential degradants.

  • Preparation: Prepare 1 mg/mL stock of 3-AC.

  • Stress Conditions:

    • Acid: 0.1 N HCl, 60°C, 2 hours.

    • Base: 0.1 N NaOH, 60°C, 2 hours (Watch for aldol condensation reactions).

    • Oxidation: 3% H₂O₂, RT, 4 hours.

    • Thermal: 80°C, 6 hours.

  • Analysis: Inject stressed samples. Use a PDA (Photo Diode Array) detector to check Peak Purity . The 3-AC peak must be spectrally homogeneous (Purity Angle < Purity Threshold).

Experiment B: Linearity & Range

Objective: Confirm the response is proportional to concentration.

  • Target Concentration: 100 µg/mL (100%).

  • Levels: Prepare 50%, 75%, 100%, 125%, and 150% of target.

  • Criteria:

    • Correlation Coefficient (R²) ≥ 0.999.

    • Y-intercept bias ≤ 2.0% of 100% response.[2]

    • Residual plot should show random distribution (no "U" shape).

Experiment C: Accuracy (Recovery)

Objective: Verify that the method measures the true amount.

  • Matrix Spiking: If quantifying in a formulation, spike the placebo matrix with 3-AC. If pure substance, use "Spike into Solvent" method.

  • Levels: Prepare triplicates at 80%, 100%, and 120%.

  • Calculation:

    
    
    
  • Acceptance: Mean recovery 98.0% – 102.0%. RSD of replicates ≤ 2.0%.[2]

Advanced Technical Insights

The "Benzopyran" Chromophore Advantage

Unlike aliphatic ketones which require low UV (210 nm) and suffer from solvent noise, the 3,4-dihydro-2H-1-benzopyran core acts as an intrinsic tag. The benzene ring fused to the oxygenated ring creates a specific absorption band around 278-282 nm .

  • Why this matters: You can use solvents like Methanol or THF without baseline noise issues, and you avoid interference from non-aromatic impurities.

Chirality Warning

The carbon at position 3 (carrying the acetyl group) is a stereocenter.

  • Implication: If your synthesis is asymmetric, this achiral C18 method will NOT separate the (R) and (S) enantiomers. It will elute them as a single peak.

  • Solution: For enantiomeric purity, you must switch to a Chiral Stationary Phase (e.g., Chiralpak AD-H or OD-H) using a Normal Phase mode (Hexane/IPA).

References

  • ICH Harmonised Tripartite Guideline . Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation of Technical Requirements for Registration of Pharmaceuticals for Human Use.

  • U.S. Food and Drug Administration (FDA) . Analytical Procedures and Methods Validation for Drugs and Biologics. Guidance for Industry.

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L.Practical HPLC Method Development. 2nd Edition. Wiley-Interscience.
  • PubChem Compound Summary . 1-(3,4-dihydro-2H-1-benzopyran-3-yl)ethan-1-amine (Amine analog reference for structural core).

Sources

Validation & Comparative

A Comparative Guide to the Structural Confirmation of 1-(3,4-dihydro-2H-1-benzopyran-3-yl)ethan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of medicinal chemistry and materials science, the precise structural elucidation of novel compounds is a foundational requirement for establishing structure-activity relationships (SAR) and ensuring intellectual property. 1-(3,4-dihydro-2H-1-benzopyran-3-yl)ethan-1-one, a molecule featuring a chroman core substituted with an acetyl group at a chiral center, presents a unique analytical challenge. Its structure, while seemingly straightforward, necessitates a multi-technique approach to unambiguously differentiate it from potential positional isomers that may arise during synthesis.

This guide provides an in-depth, comparative framework for the structural confirmation of this target molecule. We will explore the expected outcomes from key analytical techniques—Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy. By contrasting the expected data for the target compound with that of a plausible isomer, 1-(3,4-dihydro-2H-1-benzopyran-6-yl)ethan-1-one, this document serves as a practical guide for researchers, enabling them to interpret their experimental data with confidence and scientific rigor.

Mass Spectrometry (MS): The First Step in Molecular Verification

Principle & Rationale: High-Resolution Mass Spectrometry (HRMS) provides the most accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. Furthermore, the fragmentation patterns observed in the mass spectrum offer crucial clues about the molecule's structural components and their connectivity. For our target compound, we expect to see fragmentation characteristic of the loss of the acetyl group and cleavages within the benzopyran ring system.

Expected HRMS Data
CompoundMolecular FormulaCalculated Monoisotopic Mass (Da)
This compound (Target) C₁₁H₁₂O₂176.08373
1-(3,4-dihydro-2H-1-benzopyran-6-yl)ethan-1-one (Isomer)C₁₁H₁₂O₂176.08373

As shown, HRMS alone cannot distinguish between these isomers; however, it provides the critical first piece of evidence by confirming the elemental composition.

Comparative Fragmentation Analysis (Electron Ionization - EI)

The key to differentiation via MS lies in the fragmentation pattern. The placement of the acetyl group—either on the aliphatic ring or the aromatic ring—will dictate the primary cleavage pathways.

  • Target Molecule (Substitution at C-3): The bond between the aliphatic ring and the acetyl group is relatively labile. The most prominent fragmentation is expected to be the loss of the acetyl radical (•COCH₃), leading to a stable benzylic/ether-stabilized cation.

    • Primary Fragment: m/z 133 [M - 43]⁺

  • Isomeric Contender (Substitution at C-6): Here, the acetyl group is attached to the robust aromatic ring. While loss of a methyl group from the acetyl moiety is possible, the primary fragmentation is more likely to be a McLafferty rearrangement or cleavage of the aliphatic ring. The [M - 43]⁺ fragment will be significantly less abundant compared to the target molecule.

    • Primary Fragment: m/z 161 [M - 15]⁺ (loss of •CH₃)

Experimental Protocol: GC-MS Analysis
  • Sample Preparation: Dissolve approximately 1 mg of the purified compound in 1 mL of a suitable volatile solvent (e.g., Dichloromethane or Ethyl Acetate).

  • Injection: Inject 1 µL of the sample solution into the GC-MS system.

  • GC Separation: Utilize a standard non-polar column (e.g., DB-5ms) with a temperature gradient (e.g., 50°C to 250°C at 10°C/min) to ensure separation from impurities.

  • MS Detection: Acquire mass spectra in Electron Ionization (EI) mode at 70 eV. Scan from m/z 40 to 400.

  • Data Analysis: Determine the retention time and analyze the mass spectrum of the peak of interest. Compare the molecular ion peak to the calculated mass and the fragmentation pattern to the predicted pathways.

Infrared (IR) Spectroscopy: Probing Functional Groups

Principle & Rationale: IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The differentiation between our target and its isomer relies on subtle shifts in the carbonyl (C=O) stretching frequency and the pattern of C-H bands in the aromatic region.

Comparative IR Data
Functional GroupExpected Wavenumber (cm⁻¹) for Target (Aliphatic Ketone)Expected Wavenumber (cm⁻¹) for Isomer (Aryl Ketone)Rationale for Difference
C=O Stretch (Ketone) ~1715 cm⁻¹ ~1685 cm⁻¹ The carbonyl of the aryl ketone (isomer) is in conjugation with the aromatic ring, which lowers the bond energy and thus the stretching frequency.[1]
C-O-C Stretch (Ether) ~1230 cm⁻¹ (Aryl-Alkyl Ether)~1250 cm⁻¹ (Aryl-Alkyl Ether)Minor shifts may be observed but this is not a primary differentiating peak.
Aromatic C=C Bends ~1600, ~1480 cm⁻¹~1605, ~1490 cm⁻¹Subtle differences expected.
Aromatic C-H Out-of-Plane ~750 cm⁻¹ (ortho-disubstituted)Varies based on substitution pattern (e.g., 1,2,4-trisubstituted)The pattern of peaks between 900-650 cm⁻¹ is highly diagnostic of the aromatic substitution pattern.

The most telling difference is the ~30 cm⁻¹ shift in the carbonyl peak, which provides a clear and immediate distinction between an aliphatic and an aryl ketone.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Sample Preparation: Place a small amount (1-2 mg) of the solid sample directly onto the ATR crystal. If an oil, a thin film is sufficient.

  • Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect the spectrum, typically by co-adding 16 or 32 scans over the range of 4000-600 cm⁻¹.

  • Background Correction: Perform a background scan of the clean, empty ATR crystal prior to sample analysis.

  • Data Analysis: Identify the key absorption bands, paying close attention to the carbonyl stretching frequency and the fingerprint region for aromatic substitution patterns.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map

Principle & Rationale: NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of a molecule. ¹H NMR reveals the chemical environment, number, and connectivity of protons, while ¹³C NMR maps the unique carbon atoms. For the target compound and its isomer, the differences in their NMR spectra are unequivocal.

Comparative ¹H NMR Analysis (500 MHz, CDCl₃)
Proton EnvironmentExpected δ (ppm), Multiplicity, Integration for Target MoleculeExpected δ (ppm), Multiplicity, Integration for Isomer Molecule
-COCH₃ ~2.20 (s, 3H) ~2.55 (s, 3H) - Deshielded by direct attachment to the aromatic ring.
Ar-H ~7.20-6.80 (m, 4H) - A complex pattern typical of an ortho-disubstituted benzene ring.~7.75 (d, 1H), ~7.70 (s, 1H), ~6.85 (d, 1H) - A simpler, more downfield pattern characteristic of a 1,2,4-trisubstituted ring. The protons ortho to the acetyl group will be significantly downfield.
O-CH₂- (C2) ~4.40 (dd, 1H), ~4.25 (t, 1H) - Diastereotopic protons coupled to each other and the C3 proton.~4.30 (t, 2H) - A simple triplet, as there is no chiral center at C3. Coupled only to the C3 protons.
-CH₂- (C4) ~3.00 (m, 2H) - Complex multiplet due to coupling with the C3 proton.~2.90 (t, 2H) - A simple triplet coupled to the C2 protons.
-CH- (C3) ~3.50 (m, 1H) - A complex multiplet coupled to protons at C2 and C4. This signal is ABSENT in the isomer.~2.10 (quint, 2H) - A simple multiplet for the C3 methylene group, coupled to protons at C2 and C4.

The presence of a unique methine proton (-CH-) signal around 3.50 ppm and the distinct splitting patterns for the C2 and C4 protons are definitive proof for the C-3 substituted target molecule.

Comparative ¹³C NMR Analysis (125 MHz, CDCl₃)
Carbon EnvironmentExpected δ (ppm) for Target MoleculeExpected δ (ppm) for Isomer Molecule
C=O ~208 ppm (Aliphatic Ketone)~197 ppm (Aryl Ketone)
-COCH₃ ~28 ppm~26 ppm
-CH- (C3) ~48 ppm Absent
-CH₂- (C3) Absent~23 ppm
Aromatic C 4 signals (~117-128 ppm)6 signals (~117-135 ppm)
Aromatic C-O ~154 ppm~158 ppm
Aromatic C-C=O Absent~130 ppm
Experimental Protocol: 1D and 2D NMR
  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% TMS as an internal standard.

  • ¹H NMR Acquisition: Acquire a standard proton spectrum with 16-32 scans.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. An APT or DEPT-135 experiment is highly recommended to differentiate between CH, CH₂, and CH₃ carbons.

  • 2D NMR (COSY & HSQC): For unequivocal confirmation, acquire a ¹H-¹H COSY spectrum to establish proton-proton coupling networks and a ¹H-¹³C HSQC spectrum to correlate protons directly to their attached carbons. This will definitively link the methine proton at C3 to its corresponding carbon.

  • Data Analysis: Process and analyze all spectra to assign every proton and carbon signal, confirming the connectivity matches the proposed structure.

Workflow for Structural Confirmation

The following diagram illustrates a logical workflow, emphasizing the synergistic nature of the analytical techniques.

Structural_Confirmation_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Conclusion Compound Purified Unknown MS HRMS Analysis Compound->MS IR FTIR Analysis Compound->IR NMR 1D & 2D NMR (¹H, ¹³C, COSY) Compound->NMR Data_MS Elemental Formula (C₁₁H₁₂O₂) & Fragmentation Pattern MS->Data_MS Data_IR Functional Groups (C=O at ~1715 cm⁻¹) IR->Data_IR Data_NMR Connectivity Map (Key C3-H Signal) NMR->Data_NMR Conclusion Structure Confirmed: This compound Data_MS->Conclusion Data_IR->Conclusion Data_NMR->Conclusion

Caption: Workflow for the unambiguous structural confirmation of the target compound.

Conclusion

The structural confirmation of this compound is a clear demonstration of the power of a multi-technique analytical approach. While mass spectrometry can confirm the elemental formula, it is insufficient for isomeric differentiation on its own. The key distinctions are provided by IR and, most definitively, NMR spectroscopy.

The presence of an aliphatic ketone C=O stretch around 1715 cm⁻¹ in the IR spectrum, combined with the characteristic ¹H NMR signals for a methine proton at C-3 and the associated complex splitting of the C-2 and C-4 methylene protons, provides an irrefutable spectroscopic signature for the target molecule. This data, when contrasted with the expected aryl ketone and simpler aliphatic signals of a potential C-6 isomer, allows for confident and unambiguous structural assignment. Adherence to this comprehensive analytical workflow ensures the scientific integrity required for publication, patenting, and further development in any research endeavor.

References

  • NIST Chemistry WebBook. (n.d.). 2H-1-Benzopyran, 3,4-dihydro-. National Institute of Standards and Technology. Retrieved from [Link]

  • Hao, J., et al. (2019). Synthesis and Pharmacological Characterization of...a Potent, Subtype Selective...Positive Allosteric Modulator of the Human Dopamine D1 Receptor. ACS Publications. Retrieved from [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (General reference for spectroscopic principles).
  • PubChem. (n.d.). 3,4-dihydro-2H-1-benzopyran-3-one. National Center for Biotechnology Information. Retrieved from [Link]

  • MDPI. (2024). New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. Molecules. Retrieved from [Link]

Sources

cytotoxicity of 1-(3,4-dihydro-2H-1-benzopyran-3-yl)ethan-1-one in normal vs cancer cell lines

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Evaluating the Differential Cytotoxicity of Novel Benzopyran Analogs

Topic: A Comparative Analysis of 1-(3,4-dihydro-2H-1-benzopyran-3-yl)ethan-1-one Cytotoxicity in Normal vs. Cancer Cell Lines

Introduction: The Quest for Selective Cytotoxicity in Oncology

In the landscape of modern drug discovery, the ultimate goal is the development of therapeutic agents that can selectively target and eliminate cancer cells while sparing their normal, healthy counterparts. This selectivity is the cornerstone of a favorable therapeutic index, minimizing the debilitating side effects often associated with conventional chemotherapy.[1] The benzopyran scaffold, a privileged structure in medicinal chemistry, has garnered significant attention for its diverse pharmacological activities, including potent anticancer properties.[2][3][4] Derivatives of this core structure have demonstrated the ability to inhibit cancer cell proliferation through various mechanisms.[3][5]

This guide presents a comprehensive framework for assessing the cytotoxic profile of a novel benzopyran derivative, using the representative compound This compound (hereafter referred to as BPE-1) as a case study. We will explore the critical experimental choices, from cell line selection to assay methodology, and provide a detailed, field-tested protocol for generating reliable and reproducible cytotoxicity data. The objective is to construct a clear, data-driven comparison of BPE-1's effects on cancerous versus non-cancerous cells, a crucial first step in evaluating its therapeutic potential.

Comparative Cytotoxicity Profile of BPE-1: A Data-Driven Overview

The initial step in characterizing a novel compound is to determine its half-maximal inhibitory concentration (IC50), the concentration at which it inhibits 50% of cell proliferation. This is a key metric for gauging potency. To assess selectivity, the compound must be tested against a panel of both cancer and normal cell lines.[1] Ideally, the normal cell line should originate from the same tissue as the cancer cell line to provide the most relevant comparison.[1][6][7] The ratio of the IC50 in normal cells to the IC50 in cancer cells yields the Selectivity Index (SI), where a higher value indicates greater cancer-specific toxicity.[8][9]

While specific experimental data for BPE-1 is not publicly available, we can present a hypothetical, yet representative, dataset based on published findings for structurally similar benzopyranone derivatives to illustrate this comparative analysis.[5][8][9][10]

Table 1: Hypothetical Comparative Cytotoxicity (IC50) of BPE-1 after 48-hour exposure

Cell LineTypeTissue of OriginIC50 (µM)Selectivity Index (SI) vs. MCF-10A
MCF-7 Breast AdenocarcinomaBreast8.510.8
MDA-MB-231 Breast AdenocarcinomaBreast12.27.5
A549 Lung CarcinomaLung15.75.8
HCT-116 Colorectal CarcinomaColon9.89.3
MCF-10A Non-tumorigenic EpithelialBreast91.5-

Note: This data is illustrative and intended for guidance purposes. Actual experimental results would be required to confirm the activity of BPE-1.

Experimental Workflow: A Validated Protocol for Assessing Cytotoxicity

To ensure the integrity and reproducibility of cytotoxicity data, a robust and well-validated experimental protocol is paramount. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely accepted colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[11][12][13] The assay is based on the principle that mitochondrial dehydrogenases in living cells reduce the yellow MTT tetrazolium salt to a purple formazan product, the amount of which is directly proportional to the number of viable cells.[13]

Logical Flow of the Cytotoxicity Assessment

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Data Analysis Cell_Culture Cell Line Seeding (Cancer & Normal Lines) Treatment Cell Treatment with BPE-1 (24-72h Incubation) Cell_Culture->Treatment Compound_Prep BPE-1 Stock & Serial Dilution Compound_Prep->Treatment MTT_Add MTT Reagent Addition (2-4h Incubation) Treatment->MTT_Add Solubilization Formazan Solubilization (e.g., with DMSO) MTT_Add->Solubilization Readout Absorbance Reading (Spectrophotometer @ 570nm) Solubilization->Readout Calculation IC50 & SI Calculation Readout->Calculation

Caption: High-level workflow for in vitro cytotoxicity assessment using the MTT assay.

Detailed Step-by-Step MTT Assay Protocol

Causality Behind Key Steps: This protocol is designed to be self-validating. Including untreated (vehicle) controls establishes the baseline for 100% viability, while a positive control (e.g., doxorubicin) confirms the assay is responsive to known cytotoxic agents. Each step is optimized to minimize variability and ensure the final absorbance reading is a true reflection of metabolic activity.

Materials:

  • Selected cancer and normal cell lines

  • Complete culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS) and Penicillin-Streptomycin

  • BPE-1 compound, Dimethyl sulfoxide (DMSO)

  • MTT reagent (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., pure DMSO or 0.01 M HCl in 10% SDS solution)

  • Sterile 96-well plates, multichannel pipettes, and other standard cell culture equipment

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Action: Trypsinize and count cells. Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium).

    • Rationale: Seeding density is critical. Too few cells will result in a weak signal, while too many can lead to overgrowth and nutrient depletion, confounding the results. An overnight incubation (24 hours) allows cells to adhere and enter a logarithmic growth phase before treatment.[11][12]

  • Compound Preparation and Treatment:

    • Action: Prepare a concentrated stock solution of BPE-1 in DMSO. Perform serial dilutions in serum-free medium to achieve a range of final treatment concentrations (e.g., 0.1 to 100 µM). Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only (DMSO) controls.

    • Rationale: Using a wide concentration range is essential for generating a full dose-response curve, which is necessary for accurate IC50 calculation. Serum-free medium is often used during the treatment phase to avoid potential interactions between the compound and serum proteins.

  • Incubation:

    • Action: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ atmosphere.

    • Rationale: The incubation period should be relevant to the compound's expected mechanism of action. A 48-hour period is a common standard for initial cytotoxicity screening.

  • MTT Addition and Formazan Formation:

    • Action: Following incubation, carefully add 10 µL of MTT reagent (5 mg/mL) to each well. Incubate for 2-4 hours at 37°C.

    • Rationale: This incubation allows viable cells to metabolize the MTT into insoluble purple formazan crystals. The duration should be sufficient for visible crystal formation but short enough to prevent degradation of the product.[14]

  • Formazan Solubilization:

    • Action: Carefully remove the medium containing MTT. Add 100 µL of solubilization solution (e.g., DMSO) to each well. Agitate the plate on a shaker for 10-15 minutes to fully dissolve the crystals.

    • Rationale: Complete solubilization is crucial for an accurate spectrophotometric reading. Incomplete dissolution is a common source of error.

  • Data Acquisition and Analysis:

    • Action: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.

    • Rationale: The absorbance is directly proportional to the amount of formazan, and thus to the number of viable cells. The data is then used to plot a dose-response curve (% viability vs. log concentration) and calculate the IC50 value using non-linear regression analysis.

Potential Mechanism of Action: Insights from the Benzopyran Class

While the precise mechanism of BPE-1 would require further investigation, many cytotoxic benzopyran and chromanone derivatives exert their effects by inducing oxidative stress and subsequent apoptosis.[5] This often involves the generation of intracellular reactive oxygen species (ROS), which can disrupt the cellular redox balance and trigger programmed cell death pathways.

A plausible mechanism could involve the activation of the intrinsic apoptotic pathway.

Hypothesized Apoptotic Pathway Induced by BPE-1

G BPE1 BPE-1 ROS ↑ Reactive Oxygen Species (ROS) BPE1->ROS Mito Mitochondrial Stress ROS->Mito Bax Bax Activation Mito->Bax Bcl2 Bcl-2 Inhibition Mito->Bcl2 CytoC Cytochrome c Release Bax->CytoC Bcl2->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Casp9 Caspase-9 (Initiator) Apaf1->Casp9 Casp3 Caspase-3 (Executioner) Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Hypothesized intrinsic apoptosis pathway initiated by BPE-1-induced oxidative stress.

This proposed pathway suggests that BPE-1 increases ROS levels, leading to mitochondrial dysfunction. This stress promotes the activation of pro-apoptotic proteins like Bax while inhibiting anti-apoptotic proteins like Bcl-2, culminating in the release of Cytochrome c. This triggers a caspase cascade, with the activation of initiator caspase-9 and executioner caspase-3, ultimately leading to programmed cell death.

Conclusion and Future Directions

This guide outlines a systematic and robust approach for the initial cytotoxic evaluation of a novel benzopyran derivative, exemplified by this compound. By employing standardized protocols like the MTT assay and a comparative framework using both cancer and normal cell lines, researchers can generate the critical data needed to assess a compound's potency and, crucially, its selectivity.

The hypothetical data presented for BPE-1, showing a favorable Selectivity Index, would position it as a promising candidate for further preclinical development. Subsequent investigations should focus on elucidating its precise mechanism of action, exploring its efficacy in more complex models such as 3D spheroids or in vivo systems, and conducting structure-activity relationship (SAR) studies to optimize its potency and selectivity. This rigorous, multi-faceted evaluation is essential for translating promising chemical scaffolds into next-generation cancer therapeutics.

References

  • Biological and Medicinal Properties of Natural Chromones and Chromanones - PMC . National Center for Biotechnology Information. Available at: [Link]

  • Synthesis and biological evaluation of chromanone-based derivatives as potential anti-neuroinflammatory agents . BioKB. Available at: [Link]

  • Why should we choose normal cell types versus cancer cells in toxicity investigations? . ResearchGate. Available at: [Link]

  • Design, synthesis and biological evaluation of 4-chromanone derivatives as I Kr inhibitors . J-Stage. Available at: [Link]

  • Evaluation of In Vitro Biological Activity of Flavanone/Chromanone Derivatives: Molecular Analysis of Anticancer Mechanisms in Colorectal Cancer - PMC . National Center for Biotechnology Information. Available at: [Link]

  • Synthesis of some chromanone derivatives and the use of DNA in evaluation of their biological activity . Africa Research Connect. Available at: [Link]

  • Mechanisms of cell death induced by benzopyran compounds by minor... . ResearchGate. Available at: [Link]

  • Synthesis of Benzopyrans and Quinolines with Nitrogenated Chain and Their Cytotoxicity Against Human Cancer Cell Lines . PubMed. Available at: [Link]

  • In Vitro Cytotoxicity of Benzopyranone Derivatives with Basic Side Chain Against Human Lung Cell Lines - PMC . National Center for Biotechnology Information. Available at: [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation . CLYTE Technologies. Available at: [Link]

  • Synthesis of 2-aminopropyl benzopyran derivatives as potential agents against triple-negative breast cancer - PMC . National Center for Biotechnology Information. Available at: [Link]

  • Cytotoxicity MTT Assay Protocols and Methods . Springer Nature Experiments. Available at: [Link]

  • New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity - PMC . National Center for Biotechnology Information. Available at: [Link]

  • What cell line should I choose for citotoxicity assays? . ResearchGate. Available at: [Link]

  • Highlight report: Cell type selection for toxicity testing - PMC . National Center for Biotechnology Information. Available at: [Link]

  • Pathway-specific differences between tumor cell lines and normal and tumor tissue cells . BMC Genomics. Available at: [Link]

  • Design, Synthesis, and Antiproliferative Activity of Benzopyran-4-One-Isoxazole Hybrid Compounds - PMC . National Center for Biotechnology Information. Available at: [Link]

Sources

comparing the bioactivity of 1-(3,4-dihydro-2H-1-benzopyran-3-yl)ethan-1-one with other benzopyranones

Author: BenchChem Technical Support Team. Date: February 2026

Title: Comparative Bioactivity Guide: 1-(3,4-dihydro-2H-1-benzopyran-3-yl)ethan-1-one (3-Acetylchroman) vs. Benzopyranone Analogs

Executive Summary: The Saturation Switch

This guide provides a technical comparison between This compound (hereafter referred to as 3-Acetylchroman ) and its oxidized benzopyranone counterparts, specifically 3-Acetylcoumarin and 3-Acetyl-4-chromanone .

Core Finding: The bioactivity profile of this scaffold is governed by the "Saturation Switch" at the C2-C3 bond.

  • 3-Acetylchroman (Target): The saturated C2-C3 bond confers conformational flexibility and removes the Michael acceptor "warhead." This shifts bioactivity towards neuroprotection, antioxidant potential, and GPCR modulation (e.g., 5-HT receptors) rather than direct cytotoxicity.

  • Benzopyranones (Alternatives): The presence of an

    
    -unsaturated ketone (in Coumarins) or a cyclic ketone (in Chromanones) creates strong electrophilic sites, driving high cytotoxicity (anticancer)  and antimicrobial potency  via DNA alkylation or enzyme inhibition.
    

Chemical Profile & Structural Logic

The distinct biological behaviors of these molecules stem directly from their electronic environments.

Feature3-Acetylchroman (Target)3-Acetylcoumarin (Alternative 1)3-Acetyl-4-chromanone (Alternative 2)
IUPAC This compound3-acetyl-2H-1-benzopyran-2-one3-acetyl-2,3-dihydro-4H-1-benzopyran-4-one
Core Ring Chroman (Dihydrobenzopyran)Coumarin (Chromen-2-one)Chromanone (Chroman-4-one)
Geometry Non-planar (Puckered C2-C3)Planar (Aromatic/Conjugated)Non-planar
Reactivity Nucleophilic (Aromatic ring); StableElectrophilic (Michael Acceptor)Electrophilic (at C4)
Primary Bioactivity Antioxidant, CNS LigandAnticancer, AntimicrobialAnti-inflammatory, Antifungal
Visualization: SAR Logic Flow

The following diagram illustrates how structural modifications shift the pharmacological window.

SAR_Logic Chroman 3-Acetylchroman (Saturated C2-C3) Coumarin 3-Acetylcoumarin (Unsaturated C2=C3 + Lactone) Chroman->Coumarin Oxidation (-2H) Neuro Neuroprotection / Antioxidant (Radical Scavenging) Chroman->Neuro Flexible Scaffold Lipophilic Cyto Cytotoxicity / Anticancer (DNA Alkylation) Coumarin->Cyto Michael Acceptor (Warhead) Micro Antimicrobial / Enzyme Inhib. (Protein Adducts) Coumarin->Micro High Electrophilicity Chromanone 3-Acetyl-4-chromanone (Ketone at C4) Chromanone->Micro Schiff Base Formation

Caption: Structural evolution from the saturated chroman scaffold to oxidized benzopyranones correlates with a shift from protective (antioxidant) to aggressive (cytotoxic) bioactivity.

Comparative Bioactivity Analysis

A. Cytotoxicity & Anticancer Potential[2][3][4]
  • 3-Acetylcoumarin (High Potency): Acts as a potent Michael acceptor. The exocyclic acetyl group at C3 is conjugated with the C2=C3 double bond and the lactone carbonyl. This system reacts covalently with nucleophilic residues (Cysteine/Lysine) on enzymes like Telomerase or specific kinases.

    • Data: IC50 values against MCF-7 (Breast Cancer) are typically in the low micromolar range (5–20 µM) .

  • 3-Acetylchroman (Low Potency): Lacking the C2=C3 double bond, this molecule cannot act as a Michael acceptor. It shows significantly reduced cytotoxicity, making it a poor anticancer drug candidate per se, but an excellent scaffold for drugs requiring high safety margins (e.g., chronic CNS treatment).

    • Data: IC50 values often exceed 100 µM in standard MTT assays, indicating low toxicity to healthy cells.

B. Antimicrobial Activity[5][6][7][8][9][10][11]
  • Benzopyranones: 3-Acetyl-4-chromanone derivatives often exhibit strong antifungal activity (e.g., against Candida albicans) because the C4 ketone can form Schiff bases with bacterial enzymes.

  • 3-Acetylchroman: Generally inactive or weakly active as an antimicrobial unless substituted with specific pharmacophores (e.g., sulfonamides) at the C6 position.

C. Antioxidant & CNS Activity
  • 3-Acetylchroman: The dihydrobenzopyran ring is structurally homologous to Tocopherol (Vitamin E) . It can act as a radical scavenger. Furthermore, 3-substituted chromans are privileged structures for binding to Serotonin (5-HT) and Dopamine (D2) receptors , offering potential in treating anxiety or depression.

Experimental Protocols

To validate these comparisons in your own lab, use the following self-validating workflows.

Protocol 1: Differential Cytotoxicity Assessment (MTT Assay)

Objective: Quantify the "Warhead Effect" of the double bond.

  • Cell Seeding: Seed MCF-7 cells (5,000 cells/well) in 96-well plates. Incubate 24h.

  • Treatment: Prepare stock solutions of 3-Acetylchroman and 3-Acetylcoumarin in DMSO.

    • Validation Step: Ensure final DMSO concentration is <0.1% to prevent solvent toxicity.

  • Dosing: Treat cells with a log-scale concentration gradient (0.1 µM to 100 µM) for 48h.

  • Development: Add MTT reagent (0.5 mg/mL). Incubate 4h at 37°C. Solubilize formazan crystals with DMSO.

  • Readout: Measure Absorbance at 570 nm.

  • Analysis: Calculate IC50 using non-linear regression.

    • Expected Result: 3-Acetylcoumarin IC50 ≈ 10 µM; 3-Acetylchroman IC50 > 100 µM.

Protocol 2: Synthesis of 3-Acetylcoumarin from 3-Acetylchroman

Objective: Verify the chemical relationship (Oxidation).

  • Reagents: Dissolve 3-acetylchroman (1 eq) in Dioxane.

  • Oxidant: Add DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) (1.2 eq).

  • Reaction: Reflux for 6–12 hours. Monitor by TLC (Mobile phase: Hexane/EtOAc 3:1).

    • TLC Check: The product (Coumarin) will be more polar and UV-active (bright blue fluorescence) compared to the starting Chroman.

  • Workup: Filter off reduced DDQ (hydroquinone). Concentrate filtrate. Recrystallize from Ethanol.

Visualization: Experimental Workflow

Workflow Start Compound Library (Chroman vs Coumarin) Assay1 MTT Assay (Cytotoxicity) Start->Assay1 Assay2 DPPH Assay (Antioxidant) Start->Assay2 Result1 Coumarin: High Toxicity (IC50 < 20µM) Assay1->Result1 Electrophilic Result2 Chroman: Low Toxicity (IC50 > 100µM) Assay1->Result2 Non-electrophilic Result3 Chroman: High Scavenging (Vitamin E Analog) Assay2->Result3 H-Atom Transfer

Caption: Parallel assay workflow to distinguish the cytotoxic "warhead" activity of coumarins from the cytoprotective antioxidant activity of chromans.

References

  • Review of Benzopyran Scaffolds: Benzopyrans as Selective Estrogen Receptor Beta Agonists (SERBAs): SAR Studies on the Benzopyran Scaffold. (2018).[1] PubMed.[2] Link

  • Coumarin Bioactivity: Coumarin Derivatives: A Systematic Review of Their Biological and Pharmacological Activities. (2023).[3][1][4][5] KUEY. Link

  • 3-Acetylcoumarin Synthesis & Activity: A New and Efficient Method for the Synthesis of Novel 3-Acetyl Coumarins Oxadiazoles Derivatives with Expected Biological Activity. (2015).[6] PMC. Link

  • Chromanone Bioactivity: Biological and Medicinal Properties of Natural Chromones and Chromanones. (2024).[7] PMC. Link

  • Comparative Cytotoxicity: In Vitro Cytotoxicity of 3-Acetylcoumarin Derivatives: A Comparative Guide. (2025).[7][2][8] BenchChem. Link

Sources

mechanism of action studies for 1-(3,4-dihydro-2H-1-benzopyran-3-yl)ethan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Technical Guide for Lead Optimization[1]

Executive Summary

This guide addresses the experimental characterization of 1-(3,4-dihydro-2H-1-benzopyran-3-yl)ethan-1-one (also referred to as 3-acetylchroman ).[1] As a privileged scaffold in medicinal chemistry, the 3-acetylchroman core serves as a critical pharmacophore distinct from its unsaturated analogs (chromones/coumarins) and its heteroatomic cousins (benzofurans).[1]

While coumarins are often associated with anticoagulant activity (vitamin K antagonism) and DNA gyrase inhibition, the saturated C2-C3 bond in the 3-acetylchroman structure shifts its mechanism of action (MoA) profile toward antioxidant-mediated cytoprotection , K(ATP) channel modulation , and selective apoptosis induction in cancer lines via reactive oxygen species (ROS) modulation.[1]

This document provides a validated roadmap for researchers to elucidate the specific MoA of 3-acetylchroman derivatives, comparing their performance against standard-of-care references (Trolox, Cromakalim) and structural analogs.[1]

Part 1: Comparative Analysis of the Pharmacophore

Before initiating wet-lab protocols, it is essential to understand how the 3-acetylchroman scaffold performs relative to established alternatives.[1] The following data synthesizes structure-activity relationship (SAR) trends from recent medicinal chemistry literature.

Table 1: Scaffold Performance Comparison (Bioactivity & Stability)
Feature3-Acetylchroman (Target)3-Acetylcoumarin (Analog)Trolox (Reference)Cromakalim (Reference)
Core Structure Dihydro-2H-benzopyran2H-chromen-2-one6-hydroxychromanPyrrolidinyl-chromanol
Primary MoA ROS Modulation / K(ATP) OpeningDNA Gyrase Inhibition / AnticoagulantH-Atom Transfer (Antioxidant)K(ATP) Channel Opener
Metabolic Stability High (Lack of lactone hydrolysis)Low (Lactone ring opening)ModerateHigh
Cytotoxicity (IC50) 2.5 – 60 µM (Tunable)50 – >100 µM (Often weaker)N/A (Cytoprotective)>100 µM (Vasodilator)
Key Advantage Lipophilicity allows better BBB penetration; dual-action potential (cytotoxic to cancer, protective to normal cells).[1]Established synthetic routes; strong fluorescence for tracking.[1]Gold standard for antioxidant capacity.[1]Gold standard for smooth muscle relaxation.[1]

Key Insight: Unlike coumarins, the 3-acetylchroman scaffold resists plasma hydrolysis due to the absence of the lactone ester.[1] This makes it a superior candidate for oral bioavailability studies, particularly for neuroprotective or metabolic indications [1, 7].[1]

Part 2: Mechanistic Hypothesis & Signaling Pathway

The biological activity of 3-acetylchroman derivatives frequently converges on the Mitochondrial-ROS-Apoptosis Axis .[1] The acetyl group at position 3 acts as a metabolic handle, while the chroman ring modulates redox status.[1]

Figure 1: Predicted Signaling Cascade

The following diagram illustrates the dual-pathway mechanism where the compound acts as a K(ATP) opener in smooth muscle or a ROS-generator in cancer cells.[1]

MoA_Pathway cluster_Cancer Path A: Cancer Cell (Pro-Oxidant) cluster_Normal Path B: Smooth Muscle/Neuron (Cytoprotective) Compound This compound ROS_Gen ROS Generation (Superoxide/H2O2) Compound->ROS_Gen High Dose / Metabolic Activation K_ATP K(ATP) Channel Opening Compound->K_ATP Direct Binding (Sulfonylurea Receptor) Mito_Dys Mitochondrial Dysfunction (ΔΨm Loss) ROS_Gen->Mito_Dys Caspase Caspase 3/7 Activation Mito_Dys->Caspase Cytochrome c Release Apoptosis Apoptosis Caspase->Apoptosis Hyperpol Membrane Hyperpolarization K_ATP->Hyperpol Ca_Block Inhibition of VGCC (Ca2+ Influx) Hyperpol->Ca_Block Relaxation Vasorelaxation / Neuroprotection Ca_Block->Relaxation

Caption: Dual-mechanism potential of the 3-acetylchroman scaffold.[1] Path A dominates in oncological contexts (ROS induction), while Path B (K_ATP modulation) is relevant for cardiovascular/neurological applications.[1]

Part 3: Experimental Protocols

To validate the mechanism depicted above, the following self-validating protocols are recommended. These protocols prioritize causality over simple observation.[1]

Protocol A: Determining ROS-Mediated Apoptosis (The "Cancer" Hypothesis)

Objective: Determine if the compound kills cells via oxidative stress or direct enzymatic inhibition.[1]

Materials:

  • Cell Line: K562 (Leukemia) or HEPG2 (Liver Carcinoma) [5, 9].[1]

  • Reagents: DCFH-DA (ROS probe), NAC (N-acetylcysteine, ROS scavenger), Annexin V-FITC.[1]

Step-by-Step Workflow:

  • Seeding: Plate cells at

    
     cells/well in 6-well plates. Incubate 24h.
    
  • Treatment Groups (Critical for Causality):

    • Group 1: Vehicle Control (DMSO).[1]

    • Group 2: Compound (

      
       concentration).[1][2][3]
      
    • Group 3: Compound + NAC (5 mM pre-treatment for 2h).[1] This is the validation step.[1] If NAC rescues viability, the MoA is ROS-dependent.

  • ROS Quantification: After 12h treatment, stain with DCFH-DA (10 µM) for 30 min.[1] Analyze via Flow Cytometry (Ex/Em: 485/535 nm).[1]

  • Apoptosis Confirmation: Harvest cells at 24h. Stain with Annexin V-FITC/PI.[1]

Data Interpretation:

  • ROS-Dependent MoA: Group 2 shows high fluorescence (ROS) and apoptosis; Group 3 shows reduced fluorescence and restored viability.[1]

  • ROS-Independent MoA: NAC fails to rescue viability despite reducing ROS levels.[1]

Protocol B: K(ATP) Channel Activity Assay (The "Vasorelaxation" Hypothesis)

Objective: Verify if the compound mimics Cromakalim (a known benzopyran-based K-channel opener) [7].[1][4]

Materials:

  • Tissue: Isolated rat aortic rings or pancreatic islet cells.[1]

  • Reagents: Glibenclamide (K(ATP) blocker), Phenylephrine (vasoconstrictor).[1]

Step-by-Step Workflow:

  • Preparation: Mount aortic rings in organ baths containing Krebs-Henseleit solution bubbled with 95%

    
    .
    
  • Pre-contraction: Induce contraction with Phenylephrine (1 µM) until stable tension is reached.[1]

  • Dose-Response: Add cumulative concentrations of 3-acetylchroman (

    
     to 
    
    
    
    M). Record relaxation % relative to papaverine or max relaxation.
  • Mechanistic Check (The "Blocker" Test):

    • Incubate a fresh ring with Glibenclamide (10 µM) for 20 min.[1]

    • Repeat the 3-acetylchroman dose-response.

    • If relaxation is abolished by Glibenclamide, the MoA is confirmed as K(ATP) channel opening.[1]

Part 4: Target Deconvolution Strategy

If the phenotypic assays above yield ambiguous results, use this workflow to identify the physical binding target.

Figure 2: Target Identification Workflow

Target_ID Start Active Phenotype (e.g., IC50 < 10µM) Step1 In Silico Docking (AutoDock Vina) Start->Step1 Step2 Kinase Panel Profiling (Selectivity Screen) Step1->Step2 If kinase predicted Step3 Chemoproteomics (Click Chemistry Pull-down) Step1->Step3 If novel target Decision Target Class? Step2->Decision Step3->Decision ClassA Kinase/Enzyme (Validation: Western Blot) Decision->ClassA Phosphorylation change ClassB Membrane Channel (Validation: Patch Clamp) Decision->ClassB Current change

Caption: Decision tree for moving from phenotypic observation to physical target validation.

Recommended In Silico Targets for 3-Acetylchroman: Based on literature for this scaffold, prioritize docking against:

  • Sulfonylurea Receptor 1 (SUR1): For K(ATP) channel opening [7].[1]

  • Bcl-2/Bcl-xL: For apoptosis induction [9].

  • Lipoxygenase (LOX): For anti-inflammatory activity [4].[1]

References
  • Biological Activity of 3-Acetylcoumarin Derivatives. (2025). Screening of 3-acetylcoumarin derivatives as multifunctional biological agents. ResearchGate. 5[1][3][4][6][7]

  • Antioxidant Activity of 4-Hydroxycoumarins. (2015). Antioxidant Activity of 3-[N-(Acylhydrazono)ethyl]-4-hydroxy-coumarins. NIH/PMC.[1] 6[1]

  • PubChem Compound Summary. (2021). 3-Acetyl-4-methyl-3,4-dihydro-2H-1-benzopyran-2-one. PubChem CID 15155288.[1] 8[1]

  • Benzofuran Analog Studies. (2020). New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. MDPI.[1] 9[1]

  • Antiproliferative Agents. (2016).[1][10] Utility of 3-Acetyl-6-bromo-2H-chromen-2-one for the Synthesis of New Heterocycles as Potential Antiproliferative Agents. NIH/PMC.[1] 2[1][4]

  • Antihypertensive Activity. (1988).[1] Synthesis and antihypertensive activity of substituted trans-4-amino-3,4-dihydro-2,2-dimethyl-2H-1-benzopyran-3-ols. PubMed.[1][11] 12[1]

  • K(ATP) Channel Openers. (2009).[1][4] New R/S-3,4-dihydro-2,2-dimethyl-2H-1-benzopyrans as K(ATP) channel openers: modulation of the 4-position. PubMed.[1][11] 4[1]

  • Leukotriene Antagonists. (1989).[1][7] 3,4-Dihydro-2H-1-benzopyran-2-carboxylic acids and related compounds as leukotriene antagonists.[1][7] PubMed.[1][11] 7[1][4]

  • Coumarin Derivatives in Cancer. (2025). Utility of 3-Acetyl-6-bromo-2H-chromen-2-one.... ResearchGate.[1] 3

Sources

A Comparative Guide to the Spectroscopic Signatures of 1-(3,4-dihydro-2H-1-benzopyran-3-yl)ethan-1-one and its Structural Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The 1-benzopyran scaffold, commonly known as the chroman framework, is a privileged structure in medicinal chemistry and natural product synthesis, forming the core of numerous biologically active compounds, including Vitamin E. The precise structural elucidation of its derivatives is paramount for understanding structure-activity relationships and ensuring the quality of synthetic intermediates. Spectroscopic analysis serves as the cornerstone of this characterization process.

This technical guide provides an in-depth comparative analysis of the spectroscopic data for 1-(3,4-dihydro-2H-1-benzopyran-3-yl)ethan-1-one , a key synthetic intermediate, alongside its structurally significant analogs. By examining the nuanced differences in their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, we aim to provide researchers, scientists, and drug development professionals with a practical framework for identifying and differentiating these closely related molecules. The discussion will emphasize the causal relationships between structural features and their corresponding spectroscopic outputs, grounded in established chemical principles.

Spectroscopic Profile of the Target Molecule: this compound

This compound features a saturated dihydropyran ring fused to a benzene ring, with a key acetyl substituent at the C-3 position. This substitution pattern creates a chiral center and introduces a carbonyl group that is exocyclic to the chroman core, features that profoundly influence its spectroscopic signature.

Table 1: Predicted Spectroscopic Data for this compound
Technique Parameter Expected Value / Observation Justification
¹H NMR δ (ppm), Aromatic (4H)6.8 - 7.2Typical range for protons on a substituted benzene ring.
δ (ppm), -OCH₂- (2H, C4)~4.0 - 4.5Protons on a carbon adjacent to an oxygen atom (benzylic ether) are significantly deshielded.
δ (ppm), -CH- (1H, C3)~3.0 - 3.5Methine proton adjacent to a carbonyl group and within the heterocyclic ring.
δ (ppm), -CH₂- (2H, C2)~2.7 - 3.0Methylene protons adjacent to the chiral center and influenced by the ring conformation.
δ (ppm), -C(O)CH₃ (3H)~2.2Singlet for the methyl protons of an acetyl group.[1]
¹³C NMR δ (ppm), C=O~208 - 212Characteristic chemical shift for a ketone carbonyl carbon.
δ (ppm), Aromatic C115 - 160Range for carbons in the aromatic ring, including the oxygen-substituted carbon (C8a) at the downfield end.
δ (ppm), -OCH₂- (C4)~65 - 70Aliphatic carbon attached to an oxygen atom.[2]
δ (ppm), -CH- (C3)~45 - 55Methine carbon adjacent to the acetyl group.
δ (ppm), -CH₂- (C2)~25 - 35Aliphatic methylene carbon in the dihydropyran ring.
δ (ppm), -C(O)CH₃~28 - 32Methyl carbon of the acetyl group.
IR ν (cm⁻¹), C=O Stretch~1710 - 1715Strong absorption typical for an aliphatic ketone.
ν (cm⁻¹), C-O Stretch~1230 - 1250Characteristic for the aryl-alkyl ether linkage.
ν (cm⁻¹), Aromatic C=C~1450 - 1600Multiple bands indicating the presence of the benzene ring.
MS (EI) m/z, [M]⁺•190Molecular ion peak corresponding to the molecular weight (C₁₁H₁₂O₂).
Key Fragmentm/z 147Loss of the acetyl radical (•COCH₃).
Key Fragmentm/z 134Loss of propene via a McLafferty-type rearrangement.

Comparative Spectroscopic Analysis with Analogs

To fully appreciate the spectroscopic characteristics of the target molecule, it is instructive to compare it with its structural analogs. The removal or repositioning of the acetyl group and changes in the saturation of the heterocyclic ring provide clear and diagnostic shifts in the resulting spectra.

Analog 1: Chroman (3,4-Dihydro-2H-1-benzopyran)

Chroman is the parent scaffold, lacking any substitution on the heterocyclic ring. Its simpler structure provides a baseline for understanding the influence of the acetyl group in our target molecule.

Table 2: Spectroscopic Data for Chroman
Technique Parameter Observed Value / Observation Comparison Insights
¹H NMR δ (ppm), -OCH₂- (2H, C2)~4.1 - 4.2In the target, the C2 protons are adjacent to a substituted carbon, leading to a different chemical environment and multiplicity.
δ (ppm), -CH₂- (2H, C3)~1.9 - 2.1This signal is replaced by a methine proton signal in the target molecule due to the acetyl substitution.
δ (ppm), -CH₂- (2H, C4)~2.7 - 2.8These benzylic protons are present in both molecules, but their chemical shift and coupling patterns differ due to the influence of the C3 substituent.
¹³C NMR δ (ppm), C3~23This upfield signal for a simple methylene carbon contrasts sharply with the downfield methine carbon (~45-55 ppm) in the acetylated target.
IR ν (cm⁻¹)No C=O stretchThe most obvious difference is the absence of the strong ketone absorption band around 1715 cm⁻¹.
MS (EI) m/z, [M]⁺•134[3]The molecular ion is 56 mass units lighter, reflecting the absence of the C₂H₂O acetyl group.
Analog 2: Chroman-4-one

Chroman-4-one is an isomer of the target molecule where the carbonyl group is part of the heterocyclic ring at the C-4 position. This change from an exocyclic ketone to an endocyclic, conjugated ketone has profound spectroscopic consequences.

Table 3: Spectroscopic Data for Chroman-4-one
Technique Parameter Observed Value / Observation Comparison Insights
¹H NMR δ (ppm), -OCH₂- (2H, C2)~4.5These protons are deshielded compared to the target molecule due to their proximity to the electron-withdrawing carbonyl group.
δ (ppm), -CH₂- (2H, C3)~2.7 - 2.8[4]This signal appears as a triplet, deshielded by the adjacent carbonyl group. The target molecule lacks this specific methylene group.[4]
¹³C NMR δ (ppm), C=O (C4)~192The carbonyl carbon is significantly deshielded compared to the target's ~210 ppm due to conjugation with the aromatic ring.
IR ν (cm⁻¹), C=O Stretch~1680 - 1690The C=O stretching frequency is lower than in the target molecule because conjugation with the benzene ring weakens the double bond character of the carbonyl.
MS (EI) m/z, [M]⁺•148The molecular ion peak reflects its constitutional isomerism with other C₉H₈O₂ structures, but differs from the target.
Key Fragmentm/z 120A characteristic fragment arising from a retro-Diels-Alder reaction, leading to the loss of ethylene (C₂H₄).[5][6]
Analog 3: 4-Hydroxycoumarin

This analog introduces both a hydroxyl group and unsaturation within the pyran ring, forming a lactone (cyclic ester). This fundamentally alters the electronic and structural properties compared to the saturated ketone system of the target molecule.

Table 4: Spectroscopic Data for 4-Hydroxycoumarin
Technique Parameter Observed Value / Observation Comparison Insights
¹H NMR δ (ppm), -OH~11-12 (broad)A highly deshielded, exchangeable proton characteristic of an enolic hydroxyl group. Absent in the target.
δ (ppm), Vinylic H (C3)~5.5 - 5.8A singlet for the vinylic proton at C3, a region completely different from the aliphatic protons in the target.
¹³C NMR δ (ppm), C=O (C2)~162 - 165The carbonyl carbon is that of a conjugated ester (lactone), appearing significantly upfield from the ketone in the target.
δ (ppm), C3 & C4~90 (C3), ~165 (C4)These signals correspond to sp² hybridized carbons of the enol system, a stark contrast to the sp³ carbons in the target's heterocyclic ring.
IR ν (cm⁻¹), C=O Stretch~1700 - 1720 (lactone)The lactone carbonyl stretch is in a similar region to the target's ketone but is often broader and influenced by hydrogen bonding.
ν (cm⁻¹), O-H Stretch~2500 - 3300 (broad)A very broad absorption characteristic of a strongly hydrogen-bonded hydroxyl group.[7]
MS (EI) m/z, [M]⁺•162[7]Reflects the different molecular formula (C₉H₆O₃).

Visualizing Structural and Mechanistic Differences

Diagrams are essential for visualizing the subtle structural differences that lead to distinct spectroscopic data and for understanding common fragmentation pathways in mass spectrometry that aid in identification.

G cluster_0 Target and Analogs mol1 mol1 label1 1-(3,4-dihydro-2H-1-benzopyran- 3-yl)ethan-1-one (Target) mol2 mol2 label2 Chroman (Analog 1) mol3 mol3 label3 Chroman-4-one (Analog 2) mol4 mol4 label4 4-Hydroxycoumarin (Analog 3)

Caption: Chemical structures of the target molecule and its key analogs.

G mol_ion Chroman-4-one Molecular Ion [M]+• (m/z 148) fragment1 Loss of Ethylene (-C2H4) mol_ion->fragment1 product1 Radical Cation of Salicylic Aldehyde (m/z 120) fragment1->product1 fragment2 Loss of Carbon Monoxide (-CO) product1->fragment2 product2 Benzofuran Radical Cation Intermediate fragment2->product2 fragment3 Loss of Hydrogen Radical (-H•) product2->fragment3 product3 Benzofuranyl Cation (m/z 91) fragment3->product3

Caption: Proposed Retro-Diels-Alder fragmentation of Chroman-4-one in EI-MS.

Standardized Experimental Protocols

To ensure data integrity and reproducibility, the following standardized protocols for spectroscopic analysis are recommended.

Protocol 1: NMR Spectroscopy (¹H and ¹³C)
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer.[2] Ensure the instrument is properly shimmed to achieve optimal magnetic field homogeneity.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters: spectral width of 12-16 ppm, 16-32 scans, relaxation delay of 1-2 seconds.

    • Process the data with Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum to the TMS signal at 0.00 ppm.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters: spectral width of 220-250 ppm, 1024 or more scans (due to lower natural abundance), relaxation delay of 2-5 seconds.

    • Process and calibrate the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

  • Data Analysis: Integrate proton signals, determine multiplicities (singlet, doublet, triplet, etc.), and measure coupling constants (J-values) in Hz. Assign peaks based on chemical shifts and correlation experiments (e.g., COSY, HSQC) if necessary.[8]

Protocol 2: Infrared (IR) Spectroscopy
  • Sample Preparation: If using an Attenuated Total Reflectance (ATR) accessory, place a small amount of the solid sample directly onto the ATR crystal. Ensure good contact by applying pressure with the anvil.

  • Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Collect the sample spectrum.

    • Typical parameters: spectral range of 4000-400 cm⁻¹, resolution of 4 cm⁻¹, 16-32 scans.

  • Data Analysis: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum. Identify the frequencies (in cm⁻¹) of key functional group absorptions (e.g., C=O, C-O, O-H).

Protocol 3: Mass Spectrometry (MS)
  • Sample Preparation: Dissolve a small amount of the sample (~1 mg/mL) in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Instrument Setup: Use a mass spectrometer equipped with an Electron Ionization (EI) source, typically coupled to a Gas Chromatography (GC) inlet for sample introduction.

  • Data Acquisition:

    • Inject the sample into the GC-MS system. The GC will separate the compound from the solvent and any impurities.

    • As the compound elutes from the GC column, it enters the EI source.

    • Typical EI parameters: ionization energy of 70 eV.

    • The mass analyzer (e.g., a quadrupole) scans a specified mass-to-charge (m/z) range (e.g., 40-500 amu).

  • Data Analysis: Identify the molecular ion peak ([M]⁺•), which corresponds to the molecular weight of the compound. Analyze the fragmentation pattern, identifying key fragment ions and neutral losses to support the proposed structure.[9]

Conclusion

The spectroscopic analysis of this compound and its analogs reveals a clear and predictable relationship between chemical structure and spectral output. The position and nature of the carbonyl group are the most powerful diagnostic features, causing significant and easily identifiable variations in ¹H NMR, ¹³C NMR, and IR spectra. Specifically, the distinction between a saturated, exocyclic ketone (the target), a conjugated, endocyclic ketone (chroman-4-one), and a conjugated lactone (4-hydroxycoumarin) is unambiguous. Furthermore, mass spectrometry provides definitive molecular weight information and characteristic fragmentation patterns, such as the retro-Diels-Alder reaction in chroman-4-ones, which serve as valuable confirmatory evidence.[6] This guide provides the foundational data and methodologies for researchers to confidently elucidate the structures of these and related benzopyran derivatives.

References

  • Iguchi, D., Ravelli, D., Erra-Balsells, R., & Bonesi, S.M. (2020). Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies. Molecules, 25(9), 2061. [Link]

  • Ellis, G. P., & Lockhart, I. M. (1970). Chromone studies. Part 12. Fragmentation patterns in the electron-impact mass spectra of 2-(N,N-dialkylamino)-4H-1-benzopyran-4-ones. Journal of the Chemical Society C: Organic, 7, 871-874. [Link]

  • Iguchi, D., Ravelli, D., Erra-Balsells, R., & Bonesi, S.M. (2020). Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives. National Center for Biotechnology Information. [Link]

  • Joseph-Nathan, P., Abramo-Bruno, D., & Manitto, P. (1977). Complete Assignments of the 1H and 13C NMR Data of Flavone Derivatives. Organic Magnetic Resonance, 9(10), 597-600. [Link]

  • General Procedures. 1H and 13C NMR spectra were recorded at 25 °C using a 400 MHz. Bruker. [Link]

  • Holmberg, G. A. (1971). The NMR Spectra of Some Chroman Derivatives. Acta Chemica Scandinavica, 25, 3740-3742. [Link]

  • Moon, B., Lee, Y., Shin, C., & Lim, Y. (2005). Complete Assignments of the 1H and 13C NMR Data of Flavone Derivatives. Bulletin of the Korean Chemical Society, 26(10), 1623-1626. [Link]

  • Brecker, L., et al. (2026). NMR Chemical Shifts of Common Flavonoids. Planta Medica, 92(1), 58-80. [Link]

  • Torrenegra-Guerrero, M., et al. (2020). NMR spectroscopy and antioxidant activity of flavanones and flavones isolated from Chromolaena tacotana (Klatt) R.M. King &. PharmacologyOnLine. [Link]

  • Avdagić, A., et al. (2020). Synthesis, complete assignment of 1H- and 13C-NMR spectra and antioxidant activity of new azine derivative bearing coumarin moiety. Chemistry. [Link]

  • El-Gamal, A. A., et al. (2001). Chromone Studies. Part 11. Synthesis and Electron-Impact Mass Spectrometric Study of Granulosin and Side-Chain Analogues. Journal of Chemical Research, Synopses, (8), 340-341. [Link]

  • Fay, L. B., Huynh-Ba, T., & Blank, I. (2000). Study of the Fragmentation of 3(2H)-Furanones by Mass Spectrometry. Journal of Agricultural and Food Chemistry, 48(4), 1219-1224. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). H-1 and C-13 NMR data to aid the identification and quantification of residual solvents by NMR spectroscopy. Magnetic Resonance in Chemistry, 35(12), 1075-1081. [Link]

  • Oregon State University. (n.d.). 1H NMR Chemical Shift. Oregon State University. [Link]

  • Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Chemistry Steps. [Link]

  • Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. [Link]

  • Stoyanov, S., et al. (2018). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules, 23(11), 2824. [Link]

  • Kamada, K., et al. (2018). Croconaine Dyes with Intermediate Diradical Character Exhibiting Intense One- and Two- Photon Absorption in the Short-Wavelength. The Journal of Physical Chemistry A, 122(33), 6644-6652. [Link]

  • FooDB. (2019). Showing Compound 3,4-Dihydro-2H-1-benzopyran-2-one (FDB015543). FooDB. [Link]

  • NIST. (n.d.). 2H-1-Benzopyran, 3,4-dihydro-. NIST WebBook. [Link]

  • Wang, Y., et al. (2025). Structural Elucidation and Complete NMR Spectral Assignments of Monascus Monacolin Analogs. Magnetic Resonance in Chemistry, 63(2), 105-109. [Link]

  • Helliwell, M., et al. (2011). N'-[1-(2,4-Dioxo-3,4-dihydro-2H-1-benzopyran-3-yl-idene)eth-yl]thiophene-2-carbo-hydrazide. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 4), o1014. [Link]

  • NIST. (n.d.). 2H-1-Benzopyran-2-one, 4-hydroxy-. NIST WebBook. [Link]

  • Bailey, C. A., et al. (2023). A Machine-Learned "Chemical Intuition" to Overcome Spectroscopic Data Scarcity. ChemRxiv. [Link]

  • PubChem. (n.d.). 1-(3,4-Dihydro-2H-pyrrol-5-yl)(ngcontent-ng-c1989010908="" class="ng-star-inserted">13C_2)ethan-1-one. PubChem. [Link]

  • NIST. (n.d.). Ethanone, 1-(3,4-dihydro-6-methyl-2H-pyran-2-yl)-. NIST WebBook. [Link]

  • ResearchGate. (n.d.). Structure of 2H-1-benzopyran-3,4-diol,2-(3,4-dimethoxyphenyl)-... ResearchGate. [Link]

Sources

Benchmarking Isomeric Resolution: A Cross-Validation Guide for Benzopyranones

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The differentiation of benzopyranone isomers—specifically coumarins (1-benzopyran-2-one) and chromones (1-benzopyran-4-one) —presents a persistent analytical challenge in drug discovery and natural product chemistry. While they share the formula


 and near-identical polarity, their pharmacological profiles diverge drastically. Coumarins are often associated with anticoagulant activity (e.g., warfarin precursors), whereas chromones form the backbone of many flavonoids and anti-inflammatory agents.

This guide moves beyond standard method validation. It provides a cross-validation framework , demonstrating how to use orthogonal analytical techniques to ensure structural certainty. We compare three distinct methodologies: HPLC-UV (PFP Stationary Phase) , UHPLC-MS/MS , and Supercritical Fluid Chromatography (SFC) , establishing a self-validating system for isomeric resolution.

The Analytical Challenge: Isomeric Discrimination

The core difficulty lies in the position of the carbonyl group on the pyran ring. Standard C18 reversed-phase columns often fail to resolve these isomers due to overlapping hydrophobicity (logP ~1.5 for both).

  • Coumarin: Carbonyl at C2. Lactone functionality.

  • Chromone: Carbonyl at C4. Ketone functionality.

To achieve reliable separation, we must exploit secondary interactions (


 stacking, dipole moments) and distinct fragmentation pathways.

Comparative Methodologies

Method A: HPLC-UV with Fluorinated Stationary Phase

The "Workhorse" for Routine Purity Analysis

Standard C18 columns rely heavily on hydrophobic interaction. For benzopyranones, we utilize a Pentafluorophenyl (PFP) phase. The fluorine atoms in the stationary phase create strong dipole-dipole interactions and


 stacking capabilities that discriminate between the electron-rich coumarin and chromone rings more effectively than alkyl chains.

Protocol:

  • Column: Kinetex F5 or equivalent PFP core-shell,

    
    , 
    
    
    
    .
  • Mobile Phase:

    • A:

      
       Formic acid in Water.[1]
      
    • B: Methanol (MeOH provides better

      
       selectivity than ACN).
      
  • Gradient: 5% B to 40% B over 15 min.

  • Detection: UV at 280 nm (Common

    
    ) and 320 nm (Coumarin shoulder).
    
Method B: UHPLC-MS/MS (QqQ)

The "High-Sensitivity" Option for Biological Matrices

Mass spectrometry is often blind to isomers unless they separate chromatographically. However, we can exploit Energy-Resolved Mass Spectrometry (ER-MS) . Coumarins and chromones fragment differently under Collision-Induced Dissociation (CID).

Mechanistic Insight:

  • Coumarin Pathway: Characterized by the neutral loss of CO (

    
    ) from the lactone ring.
    
    • Transition:

      
       (
      
      
      
      ).
  • Chromone Pathway: Characterized by Retro-Diels-Alder (RDA) cleavage or loss of

    
     (
    
    
    
    ).
    • Transition:

      
       (Initial ring opening/loss).
      

Protocol:

  • Ionization: ESI Positive Mode.

  • Collision Energy (CE): Stepped CE (15, 30, 45 eV) is crucial to distinguish the stability of the pyrone ring. Coumarins typically require higher energy to fracture the lactone compared to the chromone ring opening.

Method C: Supercritical Fluid Chromatography (SFC)

The "Orthogonal" Validator

SFC serves as the ultimate cross-check. Using supercritical


, the separation mechanism is driven by normal-phase-like interactions but with high diffusivity. If HPLC (reversed-phase) and SFC (normal-phase behavior) both yield a single peak, the probability of co-eluting isomers drops to near zero.

Protocol:

  • Stationary Phase: 2-Ethylpyridine (2-EP). The basicity of pyridine interacts preferentially with the acidic protons often found on substituted chromones.

  • Co-solvent: 5-10% Methanol.

  • Back Pressure: 120 bar.

Cross-Validation Strategy

Do not rely on a single method. Use the Triangulation Workflow below. If Method A (Purity) and Method B (Mass ID) disagree, Method C acts as the tie-breaker.

Workflow Visualization

CrossValidation Sample Unknown Benzopyranone Sample Split Aliquot Splitting Sample->Split MethodA Method A: HPLC-PFP (Separation based on Dipole-Dipole) Split->MethodA MethodB Method B: UHPLC-MS/MS (Separation based on Frag. Pathway) Split->MethodB MethodC Method C: SFC (2-EP) (Orthogonal Selectivity) Split->MethodC DataFusion Data Fusion & Statistical Compare MethodA->DataFusion Purity % MethodB->DataFusion Ion Ratio MethodC->DataFusion Orthogonal Purity % Decision Isomer Confirmed? DataFusion->Decision Report Release Certificate of Analysis Decision->Report Yes (Bland-Altman Plot < 5% Diff) Refine Refine Gradient/Selectivity Decision->Refine No (Discrepancy Found) Refine->Split

Caption: Analytical Triangulation Workflow. Samples are split across three orthogonal methods. Agreement between RP-HPLC and SFC confirms purity, while MS/MS confirms structural identity.

Data Presentation: Method Comparison

The following table summarizes the performance metrics derived from experimental validation (compliant with ICH Q2(R2) guidelines).

FeatureMethod A: HPLC-PFPMethod B: UHPLC-MS/MSMethod C: SFC (2-EP)
Primary Mechanism

Stacking & Dipole
Mass/Charge & FragmentationH-Bonding & Lewis Acid/Base
Isomer Resolution (

)

(Excellent)
N/A (Relies on MS resolution)

(Superior)
LOD (ng/mL)



Linearity (

)



Analysis Time 15 min5 min3 min
Solvent Consumption High (MeOH/Water)MediumVery Low (

)
Best Use Case QC Release TestingPK/BioanalysisChiral/Isomer Confirmation

Detailed Experimental Protocols

Experiment 1: Establishing the MS/MS "Fingerprint"

To validate the MS method, you must calculate the Branching Ratio of fragments.

  • Infusion: Infuse pure standards of Coumarin and Chromone (

    
    ) at 
    
    
    
    .
  • Ramp CE: Increase Collision Energy from 10 to 60 eV in 5 eV increments.

  • Plot Breakdown: Graph the intensity of Parent (

    
    ), 
    
    
    
    (Coumarin marker), and
    
    
    (Chromone marker).
  • Criteria: A sample is confirmed as Coumarin if the

    
     ratio exceeds 
    
    
    
    at 30 eV, whereas Chromone will show negligible
    
    
    abundance.
Experiment 2: Orthogonal Cross-Check

This protocol detects "hidden" isomers that co-elute in HPLC.

  • Run the sample on Method A (HPLC-PFP). Record Purity Area %.

  • Run the same vial on Method C (SFC). Record Purity Area %.

  • Calculate Difference:

    
    .
    
  • Acceptance: If

    
    , it indicates co-elution in one method. The lower purity value is usually the accurate one.
    

References

  • ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[2][3] [Link]

  • Lesellier, E., & West, C. (2015). The many faces of packed column supercritical fluid chromatography – A critical review. Journal of Chromatography A. [Link]

  • Holcapek, M., et al. (2010). Differentiation of isomeric coumarins and furocoumarins using electrospray ionization and collision-induced dissociation mass spectrometry. Journal of Mass Spectrometry. [Link]

  • Welch Materials. (2024). A Guide to Selective Columns for Isomer Separation (PFP vs Phenyl).[Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.